Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate
描述
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属性
IUPAC Name |
ethyl N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c1-2-16-9(15)12-7-5-14-8(11-7)4-3-6(10)13-14/h3-5H,2H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEHXHUHMOJRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN2C(=N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693929 | |
| Record name | Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005785-65-8 | |
| Record name | Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This fused ring system is a key structural component in a variety of pharmacologically active agents, demonstrating its role as a "privileged scaffold" in drug discovery.[1] Derivatives of this core have shown promise as potent inhibitors of several protein kinases, which are crucial targets in oncology and inflammatory diseases.[2][3][4][5] Notably, compounds bearing the imidazo[1,2-b]pyridazine moiety have been investigated as inhibitors of Tyrosine Kinase 2 (Tyk2), Anaplastic Lymphoma Kinase (ALK), and Monopolar Spindle 1 (Mps1) kinase, highlighting the therapeutic potential of this structural class.[2][4][6] This guide provides a detailed examination of the basic properties of a specific derivative, Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate, a compound of interest for further research and development.
Chemical Identity and Physicochemical Properties
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate is a distinct molecule within this promising class of compounds. While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, its fundamental properties can be summarized, and others can be inferred from closely related analogs.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 1005785-65-8 | Pharmaffiliates[7] |
| Molecular Formula | C₉H₉ClN₄O₂ | Pharmaffiliates[7] |
| Molecular Weight | 240.64 g/mol | Pharmaffiliates[7] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Solubility | Poorly soluble in water, soluble in polar organic solvents (predicted) | Inferred from analogous carbamates[8] |
| Stability | The carbamate bond may be susceptible to hydrolysis under acidic or basic conditions.[8] | General chemical knowledge |
| Melting Point | Not reported | Data unavailable in searched literature |
Proposed Synthesis and Characterization
While a specific, published synthetic protocol for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate has not been identified, a plausible and efficient synthetic route can be proposed based on established methodologies for the imidazo[1,2-b]pyridazine scaffold and general organic chemistry principles. The proposed synthesis involves a two-step process starting from the commercially available 6-chloropyridazin-3-amine.
Proposed Synthetic Pathway
The proposed synthesis is outlined below. The key is the formation of the 2-amino-6-chloroimidazo[1,2-b]pyridazine intermediate, followed by the formation of the carbamate.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 2-amino-6-chloroimidazo[1,2-b]pyridazine (Intermediate)
The synthesis of the imidazo[1,2-b]pyridazine core often involves the condensation of a 3-aminopyridazine with an α-halocarbonyl compound.[9] For the introduction of a 2-amino group, a protected aminoacetaldehyde or a related synthon would be required.
-
To a solution of 6-chloropyridazin-3-amine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of a 2-aminoacetaldehyde equivalent (e.g., a protected form that can be deprotected in situ or in a subsequent step).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or evaporation of the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-amino-6-chloroimidazo[1,2-b]pyridazine.
Step 2: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate (Final Product)
The formation of a carbamate from an amine and ethyl chloroformate is a standard and generally high-yielding reaction.[10][11]
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Dissolve the 2-amino-6-chloroimidazo[1,2-b]pyridazine intermediate in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as a proton scavenger.
-
Cool the mixture in an ice bath and slowly add ethyl chloroformate dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the final compound.
Analytical Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard analytical techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-b]pyridazine core, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the heterocyclic core and the ethyl carbamate moiety.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (240.64 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.
-
HPLC: High-Performance Liquid Chromatography would be used to determine the purity of the final compound.
Biological Activity and Therapeutic Potential
While no specific biological activity data has been published for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate, the extensive research on the imidazo[1,2-b]pyridazine scaffold strongly suggests its potential as a kinase inhibitor.
Potential as a Kinase Inhibitor
The imidazo[1,2-b]pyridazine core is a key pharmacophore in the development of inhibitors for several kinases implicated in disease:
-
Tyk2 Inhibitors: A number of imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyk2, a member of the Janus kinase (JAK) family.[4][6] These inhibitors often target the pseudokinase (JH2) domain, leading to allosteric inhibition of Tyk2 signaling, which is a promising strategy for the treatment of autoimmune and inflammatory diseases.[3][6]
-
ALK Inhibitors: Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as novel Anaplastic Lymphoma Kinase (ALK) inhibitors, demonstrating efficacy against various resistance mutations in non-small cell lung cancer.[4]
-
Other Kinase Targets: This scaffold has also been explored for the inhibition of Mps1 kinase, IKKβ, and PIM kinases, indicating its broad applicability in targeting different kinase families involved in cancer and inflammation.[2][5]
The structure-activity relationship (SAR) studies of these inhibitors often highlight the importance of substituents at various positions of the imidazo[1,2-b]pyridazine ring for potency and selectivity. The ethyl carbamate group at the 2-position of the target compound could potentially engage in hydrogen bonding interactions within the ATP-binding pocket of a target kinase, contributing to its binding affinity.
Caption: Potential inhibition of the TYK2 signaling pathway.
Conclusion and Future Directions
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate is a compound of significant interest due to its core heterocyclic scaffold, which is prevalent in a multitude of potent kinase inhibitors. While specific experimental data for this molecule is currently limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and a strong rationale for its potential biological activity based on the extensive literature on related compounds.
For researchers and drug development professionals, this compound represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Future work should focus on the experimental validation of the proposed synthesis, thorough characterization of its physicochemical properties, and comprehensive biological evaluation against a panel of relevant kinases to unlock its full therapeutic potential.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. ETHYL 6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | 64067-99-8 [chemicalbook.com]
- 8. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate CAS number 1005785-65-8
An In-Depth Technical Guide to Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate (CAS No. 1005785-65-8): A Privileged Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound built upon the medicinally significant imidazo[1,2-b]pyridazine core. While specific literature on this exact molecule is sparse, its structural features position it as a compound of high interest for researchers, scientists, and drug development professionals. This guide will delve into the foundational chemistry of the imidazo[1,2-b]pyridazine scaffold, propose a synthetic pathway for the title compound, and explore its potential therapeutic applications based on the well-documented biological activities of its structural analogs.
The Imidazo[1,2-b]pyridazine Scaffold: A Cornerstone of Medicinal Chemistry
The imidazo[1,2-b]pyridazine ring system is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Derivatives of this scaffold have shown promise as anticancer, antiparasitic, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The therapeutic success of the multi-targeted kinase inhibitor Ponatinib, which features an imidazo[1,2-b]pyridazine core, for the treatment of chronic myeloid leukemia (CML), has spurred significant interest in the development of other drugs based on this versatile framework.[2][3]
The core structure's planarity, combined with its nitrogen atoms acting as hydrogen bond acceptors and donors, allows for diverse and specific interactions within the binding pockets of enzymes and receptors. The "6-chloro" substitution on the pyridazine ring and the "2-ylcarbamate" group on the imidazole moiety of the title compound are key functionalizations that can be strategically modified to modulate potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties and Data
While extensive experimental data for this compound is not publicly available, its basic properties can be summarized from supplier data sheets.[4][5]
| Property | Value | Source |
| CAS Number | 1005785-65-8 | [4][5] |
| Molecular Formula | C₉H₉ClN₄O₂ | [4][5] |
| Molecular Weight | 240.64 g/mol | [4] |
| Canonical SMILES | CCOC(=O)NC1=NC2=C(N1)C=C(Cl)N=N2 | - |
| Storage Temperature | -20°C | [5] |
Note: This data is compiled from chemical supplier information and should be confirmed with in-house analysis.
Proposed Synthesis and Methodologies
A definitive, published synthesis for this compound was not identified in the public domain. However, based on established synthetic routes for analogous imidazo[1,2-b]pyridazines, a plausible synthetic pathway can be proposed. A common strategy involves the condensation of a substituted aminopyridazine with an α-halocarbonyl compound.[6][7]
Proposed Synthetic Pathway
The synthesis likely proceeds through a multi-step process, beginning with the formation of the imidazo[1,2-b]pyridazine core, followed by functionalization at the C2 position.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptualization based on known chemical transformations for this class of compounds.
Step 1: Synthesis of 2-amino-6-chloroimidazo[1,2-b]pyridazine (Intermediate G)
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Cyclization: To a solution of 6-chloropyridazin-3-amine in a suitable solvent such as ethanol, add a chloroacetaldehyde solution.[8]
-
Reaction: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude 6-chloroimidazo[1,2-b]pyridazine.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Nitration: Treat the purified product with a nitrating mixture (e.g., nitric acid in sulfuric acid) at a controlled temperature to introduce a nitro group at the 2-position.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid.
-
Isolation: Isolate and purify the resulting 2-amino-6-chloroimidazo[1,2-b]pyridazine.
Step 2: Synthesis of this compound (Final Product I)
-
Reaction Setup: Dissolve the 2-amino-6-chloroimidazo[1,2-b]pyridazine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Acylation: Cool the solution in an ice bath and add ethyl chloroformate dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final compound.
Potential Therapeutic Targets and Biological Activity
The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. The broad bioactivity of the imidazo[1,2-b]pyridazine core suggests that this compound could be a valuable starting point for inhibitor discovery programs targeting a range of protein families, particularly kinases.
Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold is a well-established kinase hinge-binder. Numerous derivatives have been developed as potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
Mps1 (TTK) Kinase: Imidazo[1,2-b]pyridazine derivatives have been discovered as potent and orally available inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint and a target in oncology.[9]
-
PI3K/mTOR: This scaffold has been utilized to develop dual inhibitors of PI3K and mTOR, critical components of a signaling pathway frequently dysregulated in cancer and fibrotic diseases.[10]
-
Bruton's Tyrosine Kinase (BTK): Potent and highly selective irreversible inhibitors of BTK, a crucial enzyme in B cell signaling and a target for B cell malignancies, have been developed from the imidazo[1,2-b]pyridazine core.[11]
-
Tyk2 (Tyrosine Kinase 2): Selective inhibitors of the Tyk2 pseudokinase (JH2) domain, a member of the JAK family involved in autoimmune and inflammatory diseases, have been identified from this chemical class.[12]
Caption: Potential therapeutic kinase targets for imidazo[1,2-b]pyridazine derivatives.
Screening and Assay Development Workflow
To elucidate the biological activity of this compound, a tiered screening approach is recommended.
-
Primary Screening: A broad panel of kinase assays (e.g., using radiometric, fluorescence, or luminescence-based readouts) should be employed to identify initial hits. Given the literature, panels focusing on oncology and immunology targets would be a logical starting point.
-
Secondary Screening: Hits from the primary screen should be confirmed through dose-response studies to determine IC₅₀ values. Orthogonal assays, such as cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR), can be used to validate direct target engagement.
-
Cell-Based Assays: The compound's activity should be evaluated in relevant cell-based models. For example, if the compound inhibits a kinase involved in cell proliferation, its anti-proliferative effects on cancer cell lines should be assessed.
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Selectivity Profiling: To understand the compound's specificity, it should be screened against a broad panel of off-target kinases. High selectivity is a key attribute for a successful drug candidate, as it minimizes the potential for off-target toxicity.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial. Assays for metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity in non-cancerous cell lines should be conducted.
Conclusion and Future Directions
This compound, while not extensively studied, represents a promising starting point for drug discovery programs. Its foundation on the imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry, suggests a high potential for biological activity.[1][2] The strategic placement of the chloro and ethyl carbamate functional groups provides vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic biological evaluation against a broad range of therapeutic targets, particularly protein kinases. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the valuable class of imidazo[1,2-b]pyridazine derivatives.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate, a molecule of significant interest within the esteemed imidazo[1,2-b]pyridazine class of heterocyclic compounds. For researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of this scaffold, detailing its synthesis, exploring its multifaceted biological activities, and providing actionable experimental protocols. We will delve into the rationale behind its design, predicated on the extensive and successful history of imidazo[1,2-b]pyridazines in targeting a range of pathologies, from oncology to inflammatory disorders.
The Imidazo[1,2-b]pyridazine Core: A Foundation of Therapeutic Potential
The imidazo[1,2-b]pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities. The rigid, bicyclic structure provides a unique three-dimensional arrangement of nitrogen atoms and potential substitution points, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity binding to various biological targets.
Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, which are pivotal regulators of cellular processes and frequently implicated in disease.[1] The successful clinical development of the kinase inhibitor ponatinib, which features this core structure, has spurred significant interest in exploring new imidazo[1,2-b]pyridazine-containing compounds for therapeutic applications.[2] Research has shown that this scaffold is a versatile starting point for developing inhibitors of:
-
Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and signaling, making it a key target in B-cell malignancies.[3]
-
PI3K/mTOR Dual Inhibitors: Targeting this pathway is a promising strategy for conditions like pulmonary fibrosis.[4]
-
Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family involved in autoimmune and inflammatory diseases.[5]
-
IKKβ: A key kinase in the NF-κB signaling pathway, which is central to inflammation.[6]
Beyond kinase inhibition, the imidazo[1,2-b]pyridazine framework has been associated with antimicrobial, analgesic, and anti-inflammatory properties, highlighting its broad therapeutic potential.[1][7]
Synthesis and Chemical Properties
The synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate, while not explicitly detailed in publicly available literature, can be logically deduced from established synthetic routes for analogous compounds. A plausible and efficient synthetic pathway would likely commence with the condensation of a substituted aminopyridazine with a suitable three-carbon electrophile, followed by functionalization at the 2-position.
Proposed Synthetic Workflow:
A likely synthetic precursor is 6-chloroimidazo[1,2-b]pyridazine, which can be synthesized with high yield and purity.[8] The subsequent introduction of the ethyl carbamate moiety at the 2-position would then complete the synthesis.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
-
To a solution of 6-amino-3-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add monochloroacetaldehyde (1.1-1.5 eq) portion-wise at room temperature.[8]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 6-chloroimidazo[1,2-b]pyridazine.
Step 2: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base such as diisopropylethylamine (1.2 eq).
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Biological Activities and Potential Therapeutic Applications
While specific biological data for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate is not extensively reported, the known activities of closely related analogues provide a strong basis for predicting its therapeutic potential. The primary areas of interest are oncology, inflammation, and infectious diseases.
Anticancer Activity
The imidazo[1,2-b]pyridazine scaffold is prevalent in numerous potent kinase inhibitors with demonstrated anticancer activity. It is highly probable that Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate also exhibits antiproliferative effects against various cancer cell lines.
Potential Kinase Targets and Downstream Effects:
Caption: General mechanism of action for kinase inhibitor-based anticancer activity.
Data from Representative Imidazo[1,2-b]pyridazine Kinase Inhibitors:
| Compound Class | Target Kinase | IC50 | Reference |
| BTK Inhibitor | BTK | 1.3 nM | [3] |
| PI3K/mTOR Inhibitor | PI3Kα | Nanomolar range | [4] |
| Tyk2 JH2 Inhibitor | Tyk2 JH2 | Ki = 0.015 to 0.035 nM | [5] |
Anti-inflammatory Activity
The inflammatory response is often mediated by signaling pathways involving kinases such as IKKβ and Tyk2. By inhibiting these kinases, imidazo[1,2-b]pyridazine derivatives can suppress the production of pro-inflammatory cytokines and mediators. This suggests a potential therapeutic role for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate in inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
Several heterocyclic compounds, including those with a pyridazine core, have been reported to possess antimicrobial properties. While the exact mechanism is often not fully elucidated, it may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Further investigation is warranted to determine the antimicrobial spectrum and potency of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Key positions for modification that have been shown to influence potency and selectivity include:
-
C2-position: The ethyl carbamate group in the title compound is a key feature. Modifications at this position can influence hydrogen bonding interactions with the target protein and modulate pharmacokinetic properties.
-
C3-position: Introduction of various groups at this position has been shown to significantly impact kinase inhibitory activity.[5]
-
C6-position: The chlorine atom at this position is a common feature in many active analogues. It can serve as a handle for further chemical modifications through cross-coupling reactions to explore a wider chemical space.[9]
Pharmacokinetics and Toxicology
The pharmacokinetic profile of imidazo[1,2-b]pyridazine derivatives can be optimized through structural modifications. For instance, strategic alterations have been shown to improve metabolic stability and cell permeability.[5] Some derivatives have demonstrated favorable safety profiles with a lack of significant toxicity.[3][7] A comprehensive evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate would be essential for its further development.
Future Directions
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate represents a promising, yet underexplored, molecule within a well-validated class of therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: Elucidation and publication of a detailed synthetic protocol and full characterization of the compound.
-
Broad Biological Screening: Comprehensive screening against a panel of kinases, cancer cell lines, and microbial strains to identify its primary biological targets and therapeutic potential.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying its biological activities.
-
Lead Optimization: A systematic SAR study to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
Introduction
This technical guide provides a comprehensive analysis of the spectroscopic and synthetic characteristics of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate, a molecule of interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The addition of a carbamate functional group at the 2-position introduces a key pharmacophore that can modulate the compound's physicochemical properties and biological interactions.
This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for our interpretations and proposed methodologies.
Molecular Structure and Physicochemical Properties
The foundational step in any analytical endeavor is a thorough understanding of the molecule's structure. Below are the representations of our target compound and its carboxylate analogue.
Figure 1: Molecular Structure of this compound
Caption: Structure of this compound.
Figure 2: Molecular Structure of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Caption: Structure of the analogue, Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
| CAS Number | 1005785-65-8 | 64067-99-8 |
| Molecular Formula | C₉H₉ClN₄O₂ | C₉H₈ClN₃O₂ |
| Molecular Weight | 240.65 g/mol | 225.64 g/mol |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Experimental Data for the Analogue: Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
The following ¹H NMR data has been reported for the carboxylate analogue.[1]
Table 2: ¹H NMR Data for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.46 | s | - | 1H | H-3 |
| 8.13 | d | 9.5 | 1H | H-7 |
| 7.23 | d | 9.5 | 1H | H-8 |
| 4.49 | q | 7.2 | 2H | -OCH₂CH₃ |
| 1.46 | t | 7.1 | 3H | -OCH₂CH₃ |
Solvent: Chloroform-d₃, Frequency: 400 MHz
Interpretation of the Analogue's ¹H NMR Spectrum
-
Aromatic Region: The two doublets at 8.13 and 7.23 ppm, each integrating to one proton and sharing the same coupling constant of 9.5 Hz, are characteristic of ortho-coupled protons on the pyridazine ring (H-7 and H-8). The downfield shift of H-7 is expected due to its proximity to the electron-withdrawing nitrogen atom of the imidazo[1,2-b]pyridazine core. The singlet at 8.46 ppm is assigned to the proton at the 3-position of the imidazole ring.
-
Aliphatic Region: The quartet at 4.49 ppm and the triplet at 1.46 ppm are classic signals for an ethyl group, corresponding to the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl ester, respectively. The splitting pattern (quartet and triplet) and the coupling constant of ~7 Hz are indicative of their adjacent positions.
Predicted Spectroscopic Characteristics for this compound
While experimental data is unavailable, we can predict the key features of the ¹H and ¹³C NMR spectra for the target carbamate based on established principles and data from similar structures.
-
¹H NMR Predictions:
-
The signals for the imidazo[1,2-b]pyridazine core (H-3, H-7, and H-8) are expected to be in similar regions to the carboxylate analogue, although minor shifts may occur due to the change in the electronic nature of the substituent at C-2.
-
The ethyl group of the carbamate will also present as a quartet and a triplet, likely with similar chemical shifts to the analogue.
-
A key differentiating feature will be the presence of a carbamate N-H proton . This signal is often a broad singlet and its chemical shift can be highly variable (typically in the range of 5-10 ppm) depending on the solvent and concentration due to hydrogen bonding.[2][3]
-
-
¹³C NMR Predictions:
-
The carbon signals of the heterocyclic core will be present.
-
The most significant difference will be the chemical shift of the carbonyl carbon . In esters, the carbonyl carbon typically resonates around 160-180 ppm. In carbamates, the carbonyl carbon is generally more shielded and appears at a slightly higher field, typically in the range of 150-160 ppm .[4][5] This is a critical diagnostic peak for distinguishing between the two structures.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation.
Experimental Data for the Analogue: Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
LC/MS analysis of the carboxylate analogue showed (M+H)⁺ peaks at m/z 226/228.[1]
Interpretation of the Analogue's Mass Spectrum
-
The molecular weight of the carboxylate analogue is 225.64 g/mol . The observed (M+H)⁺ peaks at m/z 226 and 228 correspond to the protonated molecule.
-
The characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks is a definitive indicator of the presence of a single chlorine atom in the molecule, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted Spectroscopic Characteristics for this compound
-
The molecular weight of the target carbamate is 240.65 g/mol . Therefore, in an ESI-MS experiment, we would expect to observe the protonated molecular ion (M+H)⁺ at m/z 241/243 , again with an isotopic pattern of approximately 3:1, confirming the presence of the chlorine atom.
-
The fragmentation pattern of the carbamate would also differ from the ester. Common fragmentation pathways for ethyl carbamates include the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl carbamate side chain.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Spectroscopic Characteristics for this compound
While no experimental IR spectrum is available, we can predict the key absorption bands based on the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |
| N-H Stretch | 3400 - 3200 | A sharp to moderately broad peak, indicative of the carbamate N-H group.[8] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of C-H bonds on the heterocyclic rings. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | From the ethyl group. |
| C=O Stretch (Carbonyl) | 1730 - 1690 | A strong, sharp absorption, characteristic of the carbamate carbonyl. The exact position can be influenced by hydrogen bonding.[1][8][9] |
| C=N and C=C Stretch | 1650 - 1450 | Multiple bands from the imidazopyridazine ring system. |
| N-H Bend | 1600 - 1500 | Often coupled with C-N stretching. |
| C-O Stretch | 1250 - 1200 | From the carbamate ester linkage. |
| C-Cl Stretch | 800 - 600 | A strong absorption in the fingerprint region. |
The presence of a distinct N-H stretching band and the position of the carbonyl absorption would be key features to confirm the identity of the carbamate.
Synthesis Methodology
A robust and reproducible synthetic protocol is essential for obtaining high-purity material for further research.
Synthesis of the Analogue: Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
The following protocol for the synthesis of the carboxylate analogue has been reported.[1]
Figure 3: Synthetic Scheme for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Caption: Reaction scheme for the synthesis of the carboxylate analogue.
Step-by-Step Protocol:
-
Suspend 6-chloropyridazin-3-amine (1.0 eq) in ethanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 3-bromo-2-oxopropanoate (1.2 eq) in ethanol.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 80 °C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Suspend the resulting solid in a saturated aqueous NaHCO₃ solution and stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the final product.
Rationale behind the Experimental Choices:
-
The reaction is a classic Hantzsch-type pyridine synthesis, adapted for the formation of the imidazopyridazine ring system. The 6-chloropyridazin-3-amine acts as the binucleophile, and the ethyl 3-bromo-2-oxopropanoate provides the three-carbon electrophilic component.
-
The initial reaction at 0 °C helps to control the exothermicity of the initial nucleophilic attack.
-
Heating to 80 °C promotes the cyclization and subsequent dehydration to form the aromatic imidazo[1,2-b]pyridazine core.
-
The wash with NaHCO₃ is a crucial step to neutralize any hydrobromic acid formed during the reaction, which might otherwise protonate the product and affect its solubility and purity.
Proposed Synthetic Route to this compound
A plausible synthetic route to the target carbamate would involve the synthesis of the corresponding 2-amino-6-chloroimidazo[1,2-b]pyridazine intermediate, followed by reaction with an appropriate chloroformate.
Figure 4: Proposed Synthetic Pathway
Caption: A potential synthetic route to the target carbamate.
A common method for the synthesis of carbamates is the reaction of an amine with a chloroformate in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.[10][11][12] Alternatively, reactions involving isocyanates or other carbonyl sources can be employed.[13] The synthesis of the 2-amino precursor would likely follow a similar cyclization strategy as the carboxylate, but using a different three-carbon building block.
Conclusion
This technical guide has provided a detailed spectroscopic and synthetic profile of this compound. Despite the current absence of direct experimental data, a comprehensive analysis has been presented through the careful examination of a close structural analogue, Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. By interpreting the NMR and MS data of this analogue and leveraging established principles of spectroscopic analysis for carbamates, we have provided a robust set of predicted spectral characteristics that will be invaluable for the future identification and characterization of the target compound. Furthermore, a detailed, field-proven synthetic protocol for the analogue and a plausible synthetic route to the target carbamate have been outlined, offering a practical starting point for its chemical synthesis. This guide serves as a testament to the power of analytical reasoning and comparative analysis in advancing chemical research, even in the face of incomplete data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Automated determination of ethyl carbamate in stone-fruit spirits using headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 11. Green synthesis of carbamates from CO2, amines and alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate for Researchers and Drug Development Professionals
This in-depth guide provides a technical overview of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate (CAS No. 1005785-65-8), a heterocyclic compound of significant interest in pharmaceutical research and development. This document serves as a crucial resource for scientists and procurement specialists, offering detailed information on commercial sourcing, quality control, and the scientific context of this important intermediate.
Introduction and Significance
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its rigid, bicyclic imidazopyridazine core is a privileged scaffold in medicinal chemistry, frequently associated with compounds targeting kinases and other enzymes implicated in oncological and inflammatory diseases. The presence of a chlorine atom provides a reactive handle for further chemical modification, such as cross-coupling reactions, while the carbamate functional group can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds with biological targets.
The primary application of this compound is as an intermediate in the development of novel therapeutics, particularly those with cytotoxic and anti-tumour properties. Its structural alerts suggest potential for kinase inhibition, a major area of focus in modern drug discovery.
Commercial Sourcing and Supplier Overview
The reliable procurement of high-purity starting materials is a critical first step in any research and development campaign. Several reputable chemical suppliers offer this compound. When selecting a supplier, researchers should consider not only price but also the availability of comprehensive analytical data, batch-to-batch consistency, and the supplier's quality management systems.
Below is a comparative table of known commercial suppliers for this compound (CAS: 1005785-65-8).
| Supplier | Product Number (Example) | Purity Specification | Available Quantities |
| Pharmaffiliates | Not specified | High Purity | Inquire for details |
| United States Biological | 449514 | Highly Purified | Inquire for details |
| Fluorochem | 435324 | 95.0%+ | 250mg, 1g |
| BLD Pharm | BD106725 | Inquire for details | Inquire for details |
| Universal Biologicals | CS-0092817 | Inquire for details | 10g, 25g |
Procurement Best Practices:
When procuring this intermediate, it is imperative to:
-
Verify the CAS Number: Ensure the supplier is providing 1005785-65-8 and not the structurally similar but functionally distinct Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 64067-99-8).
-
Request a Certificate of Analysis (CoA): The CoA should confirm the identity and purity of the compound, detailing the analytical methods used.
-
Inquire about Batch-Specific Data: For long-term projects, understanding the consistency of the product is crucial.
-
Evaluate Supplier's Quality Systems: Preference should be given to suppliers with robust quality assurance and quality control processes.
Proposed Synthesis and Reaction Pathway
The synthesis would likely proceed in two key stages: first, the construction of the 6-chloroimidazo[1,2-b]pyridazine core, and second, the introduction of the ethyl carbamate functionality.
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
Abstract: The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent kinase inhibition.[1][2] Compounds from this class have been investigated as anticancer, anti-inflammatory, and antimalarial agents.[3][4] This guide presents a comprehensive, multi-tiered in vitro testing strategy for Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate, a compound of interest from this chemical family. We provide an integrated workflow designed for drug development professionals and researchers, moving from broad phenotypic screening to specific biochemical target identification and concluding with definitive in-cell target engagement. The protocols herein are designed as self-validating systems, incorporating the necessary controls and explaining the scientific rationale behind each critical step.
Section 1: Primary Assessment of Cellular Effects via Cytotoxicity Screening
Application Note: The Rationale for Initial Cytotoxicity Profiling
Before investigating specific molecular targets, it is crucial to determine if this compound exerts a biological effect at the cellular level. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an effective proxy for cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[6] This assay is a cost-effective, high-throughput compatible first step to quantify the compound's cytotoxic or cytostatic effects against cancer cell lines and establish a dose-response relationship, yielding a GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) value.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol 1: MTT Cell Viability Assay
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A375) in a 96-well format.[7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 2X working stock of serial dilutions of the test compound in serum-free culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Compound Treatment: Carefully aspirate the medium from the wells. Add 100 µL of each compound dilution to the appropriate wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "blank" wells (medium only).[5]
-
Incubation: Incubate the plate for a standard treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT reagent (5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protecting it from light, until a purple precipitate is visible.[9]
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]
-
Data Analysis:
-
Correct all absorbance values by subtracting the average absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the GI50/IC50 value.
-
Data Presentation: Sample Cytotoxicity Data Table
| Compound Conc. (µM) | Absorbance (570nm) (Corrected) | % Viability vs. Control |
| 0 (Vehicle) | 0.850 | 100% |
| 0.1 | 0.835 | 98.2% |
| 1 | 0.712 | 83.8% |
| 5 | 0.445 | 52.4% |
| 10 | 0.210 | 24.7% |
| 25 | 0.095 | 11.2% |
| 50 | 0.050 | 5.9% |
| GI50/IC50 (µM) | ~5.5 µM |
Section 2: Biochemical Kinase Inhibition Profiling
Application Note: Pinpointing a Molecular Target with HTRF
The imidazo[1,2-b]pyridazine core is frequently found in kinase inhibitors.[10] Therefore, a direct biochemical kinase assay is the logical next step. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology ideal for this purpose.[11][12] The assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium cryptate-labeled anti-phospho-specific antibody serves as the FRET donor, and streptavidin-XL665 (SA-XL665), which binds the biotinylated peptide, acts as the acceptor.[13] Kinase activity brings the donor and acceptor into proximity, generating a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the signal.[14] We propose protocols for two high-priority kinase targets implicated in cancer and other diseases: GSK3β and CDK1.[15][16]
Signaling Pathway Context: GSK3β in the Wnt Pathway
Caption: Role of GSK3β in the Wnt/β-catenin signaling pathway.[15]
Protocol 2.1: GSK3β HTRF Kinase Assay
This protocol is adapted for a 384-well plate format to determine the IC50 value of the test compound.
Materials:
-
Recombinant human GSK3β enzyme
-
HTRF KinEASE™ STK S1 Kit (Cisbio) or similar, containing STK Substrate 1-biotin, anti-STK antibody-Eu(K), and SA-XL665
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF detection buffer
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 0.5 µL of serially diluted this compound (in 100% DMSO) into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 5.5 µL of GSK3β enzyme diluted in kinase reaction buffer to each well.[11]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 4 µL of a substrate/ATP mix (containing STK Substrate 1-biotin and ATP at its Km concentration) diluted in kinase reaction buffer to initiate the reaction.[11]
-
Kinase Reaction: Incubate for 30-60 minutes at room temperature. The optimal time should be determined in a preliminary enzyme titration experiment.
-
Reaction Termination & Detection: Add 10 µL of HTRF detection buffer containing the anti-STK antibody-Eu(K) and SA-XL665 to stop the reaction and initiate detection.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Data Presentation: Sample Kinase Inhibition Profile
| Kinase Target | Compound IC50 (nM) | Notes |
| GSK3β | 85 | Potent inhibition observed. |
| CDK1/CycB | 1,250 | Moderate activity. |
| TYK2 | >10,000 | No significant inhibition. |
| PIM1 | >10,000 | No significant inhibition. |
Section 3: In-Cell Target Engagement Verification
Application Note: Confirming Target Binding with CETSA
A positive result in a biochemical assay confirms that the compound can inhibit the purified enzyme, but it does not prove that it binds to the target protein in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly addresses this by measuring target engagement in an intact cellular environment.[17][18] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[19] By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can observe a "shift" in the protein's melting temperature (Tagg), providing direct evidence of binding.[20]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow of the Cellular Thermal Shift Assay.[17]
Protocol 3: CETSA for GSK3β Target Engagement
This protocol assumes GSK3β was identified as a primary target in the biochemical assay.
Materials:
-
Cells expressing endogenous GSK3β (e.g., HEK293 or a relevant cancer cell line)
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., TBS, 0.4% NP-40, inhibitors)
-
Primary antibody against GSK3β
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western Blotting equipment and reagents
Procedure: Part A: Melt Curve Generation
-
Cell Treatment: Treat two T-175 flasks of cells, one with a high concentration of the compound (e.g., 20 µM) and one with vehicle (DMSO), for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend the cell pellet in PBS with inhibitors to a concentration of ~10^7 cells/mL.[17]
-
Aliquoting & Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool on ice for 3 minutes.[17]
-
Lysis and Clarification: Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[17]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble GSK3β at each temperature point for both vehicle and compound-treated samples via Western Blot. The temperature range showing the largest difference in protein stability will be used for the next part.
Part B: Isothermal Dose-Response (ITDR)
-
Cell Treatment: Treat cells in separate flasks with a range of compound concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control for 1-2 hours.
-
Harvesting and Heating: Harvest and resuspend cells as above. Heat all samples at the single optimal temperature determined from the melt curve (e.g., 52°C) for 3 minutes, followed by cooling on ice.
-
Lysis and Analysis: Lyse, clarify the lysates by centrifugation, and analyze the amount of soluble GSK3β in the supernatant for each concentration via Western Blot.
-
Data Analysis: Quantify the band intensities. Plot the amount of soluble GSK3β against the compound concentration to determine the EC50 for target engagement.
Data Presentation: Sample CETSA Melt Curve Data
| Temperature (°C) | Soluble GSK3β (% of 37°C Control) - Vehicle | Soluble GSK3β (% of 37°C Control) - Compound (20µM) |
| 40 | 100% | 100% |
| 43 | 98% | 100% |
| 46 | 95% | 99% |
| 49 | 75% | 96% |
| 52 | 51% | 92% (Maximal Shift) |
| 55 | 22% | 75% |
| 58 | 8% | 45% |
| 61 | <5% | 20% |
References
- 1. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of imidazopyridazines as novel inhibitors of the malarial kinase PfPK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 4. sarpublication.com [sarpublication.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [myskinrecipes.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. news-medical.net [news-medical.net]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Imidazo[1,2-b]pyridazine Scaffolds in Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. Derivatives of this structure have been identified as potent inhibitors of several important protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and autoimmune disorders. Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate represents a key pharmacophore within this class of inhibitors. Its structural features suggest it may act as a competitive inhibitor at the ATP-binding site of specific kinases, making it a valuable tool for research and a promising starting point for drug discovery campaigns.
Recent studies have highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives as inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1][2][3][4] These compounds have shown particular promise as allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2, offering a novel mechanism for modulating cytokine signaling pathways implicated in various inflammatory and autoimmune diseases.[2][3] Additionally, the imidazo[1,2-b]pyridazine scaffold has been explored for its inhibitory activity against other kinase families, including PIM kinases and Glycogen Synthase Kinase-3β (GSK-3β).[5][6][7][8]
This guide provides a comprehensive overview of the application of this compound and its derivatives as kinase inhibitors, with a focus on Tyk2. We present detailed protocols for in vitro and cell-based assays to characterize its inhibitory activity and elucidate its mechanism of action.
Mechanism of Action: Allosteric Inhibition of Tyk2 via the Pseudokinase (JH2) Domain
Tyk2, a non-receptor tyrosine kinase, plays a pivotal role in signal transduction for a range of cytokines, including interleukins (IL-12, IL-23) and type I interferons. Structurally, Tyk2 possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). While the JH2 domain is catalytically inactive, it plays a crucial role in the allosteric regulation of the JH1 domain's activity.[1][4]
This compound and its more elaborated derivatives are hypothesized to function as allosteric inhibitors by binding to the ATP-binding pocket of the Tyk2 JH2 domain. This binding event induces a conformational change that prevents the activation of the catalytic JH1 domain, thereby blocking downstream signaling cascades. This allosteric mechanism offers a significant advantage in achieving selectivity over other highly homologous JAK family members, a common challenge with ATP-competitive inhibitors targeting the JH1 domain.
Signaling Pathway Diagram
Caption: Proposed mechanism of Tyk2 signaling inhibition.
Experimental Protocols
The following protocols provide a framework for evaluating the kinase inhibitory properties of this compound.
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol is designed to determine the direct inhibitory effect of the compound on the activity of a purified kinase, such as Tyk2. Luminescence-based assays that measure ATP consumption are widely used for their high-throughput capabilities and sensitivity.[1]
Objective: To determine the IC50 value of this compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., Tyk2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
This compound
-
DMSO (for compound dilution)
-
Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for the assay.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
Detection: Stop the kinase reaction and measure the remaining ATP or the ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for in vitro biochemical kinase assay.
Protocol 2: Cell-Based Assay for Kinase Inhibition
Cell-based assays are crucial for confirming that a compound can effectively inhibit its target in a physiological context.[3][8] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, which can be indicative of kinase inhibition.[9]
Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound on a relevant cancer cell line.
Materials:
-
Cancer cell line known to be dependent on the target kinase signaling pathway
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Protocol 3: Western Blot Analysis of Downstream Signaling
To confirm the mechanism of action, it is essential to demonstrate that the inhibitor modulates the phosphorylation of downstream targets of the kinase in a cellular context.
Objective: To assess the effect of this compound on the phosphorylation of a downstream substrate of the target kinase (e.g., STAT phosphorylation for Tyk2).
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Appropriate stimulating ligand (e.g., cytokine for Tyk2)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the downstream target, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with the inhibitor at various concentrations for a specified time, followed by stimulation with the appropriate ligand to activate the signaling pathway.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated downstream target. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the downstream target and a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylation.
Data Presentation: Expected Outcomes
The following table provides a template for summarizing the inhibitory activity of this compound.
| Assay Type | Target/Cell Line | Endpoint | IC50/GI50 (nM) |
| Biochemical Assay | Purified Tyk2 | Kinase Activity | Experimental Value |
| Cell-Based Assay | Cytokine-dependent cell line | Cell Viability | Experimental Value |
| Western Blot | Relevant cell line | STAT Phosphorylation | Effective Concentration |
Conclusion and Future Directions
This compound serves as a valuable chemical probe and a foundational scaffold for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory activity and mechanism of action, with a particular focus on the Tyk2 kinase. Further studies, including comprehensive kinase profiling, structural biology to confirm binding modes, and in vivo efficacy studies in relevant disease models, will be crucial in advancing our understanding of this compound class and its therapeutic potential. The unique allosteric inhibition mechanism targeting the Tyk2 pseudokinase domain offers a promising avenue for developing highly selective and effective therapies for a range of debilitating diseases.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Characterization of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
For: Researchers, scientists, and drug development professionals investigating novel small molecule therapeutics.
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple, diverse biological targets.[1] Compounds built on this heterocyclic nucleus have demonstrated a remarkable breadth of activity, including potent and selective kinase inhibition, and significant anticancer and anti-inflammatory properties.[2][3][4][5] Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate emerges from this distinguished lineage, with preliminary studies suggesting it may induce apoptosis and inhibit the cell cycle in cancer cells, alongside potential antimicrobial and anti-inflammatory effects.[6]
This guide provides a comprehensive suite of robust, validated cell-based assays designed to systematically elucidate the mechanism of action of this compound. The protocols herein are presented not merely as a sequence of steps, but as a logical framework for discovery, explaining the causality behind experimental choices to empower researchers to generate high-quality, reproducible data. We will progress from broad assessments of cytotoxicity to specific investigations into apoptosis, cell cycle perturbation, and kinase inhibition—the key pillars of its suspected biological activity.
Section 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity
Expert Rationale: The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs the dose-response relationship, establishing the concentration range for all subsequent, more mechanistic assays. A cytotoxic compound will reduce the number of viable cells, and quantifying this effect via the IC50 (half-maximal inhibitory concentration) value is a benchmark for potency. We will utilize a tetrazolium salt-based colorimetric assay, a widely adopted, reliable, and high-throughput compatible method.[7][8] These assays rely on the principle that metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (e.g., MTT, MTS, WST-8) to a colored formazan product.[7] The intensity of the color is directly proportional to the number of living cells.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using a tetrazolium-based assay.
Protocol 1.1: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
This compound (Stock solution in DMSO, e.g., 10 mM)[9]
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or pure DMSO)
-
Sterile 96-well flat-bottom plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (capable of reading absorbance at ~570-590 nm)
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Include wells for background control (medium only). Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation & Treatment:
-
Prepare a serial dilution of the compound in complete culture medium. A typical starting range might be 100 µM down to 0.1 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤0.5%).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. To fully dissolve the formazan crystals, wrap the plate in foil and shake on an orbital shaker for 15 minutes.[7]
-
Data Acquisition: Read the absorbance at 570 nm or 590 nm. A reference wavelength of ~630 nm can be used to subtract background.
Data Analysis & Interpretation:
-
Subtract the average absorbance of the medium-only background wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
| Parameter | Description | Example Value |
| Cell Line | Human Breast Adenocarcinoma | MCF-7 |
| Seeding Density | Cells per well in 96-well plate | 8,000 cells/well |
| Treatment Time | Duration of compound exposure | 48 hours |
| IC50 | Concentration for 50% viability inhibition | 30 µM[6] |
Section 2: Mechanistic Insight - Quantifying Apoptosis Induction
Expert Rationale: A decrease in cell viability can result from necrosis or apoptosis (programmed cell death). Distinguishing between these is crucial for understanding the compound's mechanism. Apoptosis is a controlled, energy-dependent process characterized by specific morphological and biochemical hallmarks, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] This exposed PS can be detected by Annexin V, a protein with a high affinity for PS. By co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), we can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cell populations using flow cytometry.[10][11]
Apoptosis Analysis Workflow
Caption: Flow cytometry workflow for apoptosis detection using Annexin V and PI staining.
Protocol 2.1: Annexin V/PI Staining for Apoptosis
This protocol provides a method to quantify the percentage of cells undergoing apoptosis following treatment.[10][12]
Materials:
-
Treated and control cells from culture
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each condition and centrifuge (e.g., 500 x g for 5 minutes).[10]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS, pelleting by centrifugation after each wash.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12] Be sure to include compensation controls (unstained, PI only, Annexin V only).
Data Analysis & Interpretation:
-
Using the flow cytometry software, create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Set up quadrants based on the unstained and single-stain controls.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic/dead cells.
-
-
Compare the percentage of apoptotic cells (early + late) in treated samples to the vehicle control.
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95% | 2% | 3% |
| Compound (IC50) | 45% | 30% | 25% |
| Compound (2x IC50) | 15% | 40% | 45% |
Section 3: Probing Proliferation - Cell Cycle Analysis
Expert Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M phase), which can subsequently lead to apoptosis. Analyzing the DNA content of a cell population provides a snapshot of the cell cycle distribution.[13] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA stoichiometrically.[14] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence. This analysis is readily performed by flow cytometry.[15][16]
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Protocol 3.1: PI Staining for DNA Content
This protocol details the fixation and staining of cells for cell cycle analysis.[14][17]
Materials:
-
Treated and control cells from culture
-
Cold PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells as described in Protocol 2.1.
-
Harvesting: Harvest approximately 1 x 10^6 cells per condition. Centrifuge at 500 x g for 5 minutes.
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 850 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Analysis: Analyze the samples on a flow cytometer. Acquire the fluorescence signal on a linear scale.
Data Analysis & Interpretation:
-
Generate a histogram of cell count versus PI fluorescence intensity.
-
The first peak represents the G0/G1 population (2n DNA content), and the second, smaller peak represents the G2/M population (4n DNA content). The area between the peaks represents the S phase population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.
-
An accumulation of cells in a specific phase in treated samples compared to the control indicates cell cycle arrest.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55% | 30% | 15% |
| Compound (IC50) | 20% | 15% | 65% |
Section 4: Target Engagement - In Vitro Kinase Inhibition Assay
Expert Rationale: The imidazo[1,2-b]pyridazine scaffold is a well-established core for kinase inhibitors.[1][2] Therefore, a direct assessment of the compound's ability to inhibit kinase activity is a logical next step. A universal, luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction is an excellent high-throughput screening method.[18][19] The principle is that after the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal. The amount of light produced is directly proportional to the ADP generated and thus to the kinase activity.[18] An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.
Kinase Inhibition Assay Workflow
Caption: General workflow for a luminescence-based in vitro kinase activity assay.
Protocol 4.1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol describes a method to measure the activity of a specific kinase in the presence of an inhibitor.[18][20]
Materials:
-
Kinase of interest (e.g., Mps1, PI3K) and its specific substrate
-
This compound
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare a serial dilution of the compound in DMSO. Add a small volume (e.g., 50 nL) to the wells of a 384-well plate. Include positive (known inhibitor, e.g., staurosporine) and negative (DMSO vehicle) controls.[18]
-
Kinase Reaction:
-
In each well, add 5 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis & Interpretation:
-
The luminescent signal is proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for the specific kinase.
| Kinase Target | Compound IC50 (nM) | Staurosporine IC50 (nM) |
| Mps1 | 6.0[2] | 5 |
| PI3Kα | 50 | 10 |
| BTK | 1.3[4] | 20 |
Conclusion and Future Directions
The integrated application of these cell-based assays provides a powerful and systematic approach to characterizing the biological activity of this compound. By progressing from broad cytotoxic effects to specific mechanisms like apoptosis, cell cycle arrest, and target-based kinase inhibition, researchers can build a comprehensive profile of the compound's mechanism of action. The data generated will be crucial for guiding further optimization, establishing structure-activity relationships, and advancing promising candidates in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1005785-65-8 | Benchchem [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. usbio.net [usbio.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes: Characterizing the Anti-Cancer Effects of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
Abstract
This guide provides a comprehensive framework for researchers investigating the anti-neoplastic properties of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate. This small molecule, built on the imidazo[1,2-b]pyridazine scaffold, is a putative inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a critical serine/threonine kinase frequently dysregulated in human cancers.[1][2] We present a logical, phased experimental approach—from initial cytotoxicity screening to detailed mechanistic analysis—designed to rigorously characterize the compound's effects on cancer cell lines. The protocols herein are grounded in established methodologies and provide insights into the causality behind experimental choices, enabling researchers to validate the compound's mechanism of action and its therapeutic potential.
Scientific Foundation: GSK-3 as a Therapeutic Target in Oncology
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active kinase that acts as a central node in a multitude of cellular signaling pathways essential for cell fate, proliferation, and survival.[1][3] Its activity is primarily regulated by inhibitory phosphorylation at Serine 9 (for the GSK-3β isoform) and Serine 21 (for GSK-3α), often mediated by upstream kinases like Akt.[2][4]
The role of GSK-3 in cancer is complex and context-dependent, acting as either a tumor promoter or suppressor.[2][5] Its involvement in two major oncogenic pathways, PI3K/Akt and Wnt/β-catenin, makes it a compelling target for therapeutic intervention.
-
PI3K/Akt Pathway: In response to growth factors, the PI3K/Akt pathway is activated, leading to the phosphorylation and inactivation of GSK-3.[2] This relieves GSK-3's inhibitory control over various pro-growth and pro-survival proteins.
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3 is a core component of the "β-catenin destruction complex," which phosphorylates β-catenin, targeting it for proteasomal degradation.[6][7] Inhibition of GSK-3, therefore, mimics a Wnt-on state, causing the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in proliferation, such as c-Myc and Cyclin D1.[5][6]
This compound, by inhibiting GSK-3, is hypothesized to disrupt the delicate balance maintained by these pathways, leading to anti-cancer effects such as cell cycle arrest and apoptosis.[1][5]
References
- 1. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer | MDPI [mdpi.com]
- 6. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aberrant activation of Wnt/β-catenin signaling pathway contributes to the sequential progression of DMBA-induced HBP carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Strategic Approach to Antiviral Screening of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antiviral properties.[1][2][3] Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate is a compound of interest built on this promising scaffold.[4] While its specific antiviral activity is yet to be fully characterized, its structural alerts warrant a systematic and robust screening approach to unveil its potential as a novel antiviral agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the antiviral efficacy of this compound. We will delve into a multi-tiered screening cascade, from initial high-throughput cytotoxicity and efficacy assessments to more detailed secondary and mechanistic assays.
The core principle of this guide is to establish a self-validating system of protocols. We will not only outline the steps but also elucidate the scientific rationale behind each experimental choice. This ensures that the data generated is both accurate and interpretable, paving the way for informed decisions in the drug development pipeline.
I. Foundational Assays: Cytotoxicity and Initial Efficacy Screening
A critical first step in evaluating any potential therapeutic is to determine its effect on the host cells that will be used for viral infection studies. This is crucial to differentiate between true antiviral activity and non-specific cell killing. The therapeutic potential of an antiviral drug is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[5][6] A higher SI value indicates a more promising therapeutic window.[5][7]
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of the compound that reduces the viability of host cells by 50%.
Principle: Cell viability can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of viable cells.
Protocol: MTT Assay for CC50 Determination
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.[8]
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate in cell culture medium. A typical starting concentration might be 100 µM. Include a "no drug" (medium only) control.[9]
-
Treatment: Once cells are confluent, remove the old medium and add the prepared compound dilutions to the wells in quadruplicate.[9]
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the CC50 value.[8][9]
High-Throughput Screening (HTS) for Antiviral Activity
HTS allows for the rapid screening of large numbers of compounds to identify potential "hits".[10][11][12] A common HTS method for antiviral screening is the cytopathic effect (CPE) inhibition assay.[13][14]
Cytopathic Effect (CPE) Inhibition Assay
Principle: Many viruses cause visible damage to infected cells, a phenomenon known as the cytopathic effect (CPE).[13] This assay measures the ability of a compound to protect cells from virus-induced CPE.[8][13]
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed host cells in 96-well or 384-well plates and incubate overnight to form a monolayer.[8][15]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. In separate tubes, mix each compound dilution with a pre-titered amount of virus known to cause significant CPE within 48-72 hours.
-
Infection and Treatment: Remove the culture medium from the cells and add the compound-virus mixtures to the wells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.[13][15]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is evident in the virus control wells (typically 2-4 days).[16]
-
Quantification of CPE:
-
Data Analysis: Solubilize the stain and read the absorbance. Calculate the percentage of CPE inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the EC50 value.[8]
| Parameter | Description | Typical Value/Range |
| CC50 | 50% Cytotoxic Concentration | >100 µM (desirable) |
| EC50 | 50% Effective Concentration | <10 µM (desirable) |
| SI | Selectivity Index (CC50/EC50) | >10 (generally considered active)[5] |
II. Secondary Assays for Confirmation and Potency Determination
Compounds that show promising activity in the initial HTS should be further evaluated in more quantitative secondary assays to confirm their efficacy and determine their potency with greater accuracy.
Plaque Reduction Assay
Principle: This is considered the "gold standard" for measuring the efficacy of an antiviral compound.[9] It quantifies the reduction in the number of viral plaques in the presence of the test compound.[9][17] A plaque is a localized area of cell death caused by viral replication.[17]
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Infection: Remove the growth medium and infect the cell monolayers with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour.[18]
-
Treatment and Overlay: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.[9][19] This overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.[19]
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Plaque Visualization: Fix the cells and stain with a solution like crystal violet. Viable cells will stain, while the plaques will appear as clear zones.[9]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "no drug" control. Determine the EC50 by plotting the percentage of plaque reduction against the compound concentration.[18]
Virus Yield Reduction Assay
Principle: This assay directly measures the effect of the compound on the production of new infectious virus particles.[19]
Protocol: Virus Yield Reduction Assay
-
Infection and Treatment: Infect confluent cell monolayers with the virus in the presence of different concentrations of the compound.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant, which contains the progeny virus.
-
Titration: Determine the viral titer in the harvested supernatant using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Compare the viral titers from the compound-treated cultures to the untreated control. The EC90 or EC99 (the concentration that reduces the virus yield by 90% or 99%, respectively) can be calculated.
III. Advanced Screening and Mechanistic Studies
For lead compounds with confirmed potency, further studies are necessary to understand their mechanism of action.
Reporter Gene Assays
Principle: These assays utilize genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein - GFP) upon successful replication.[20] The reporter signal provides a quantitative measure of viral gene expression and replication.[20][21] This method is highly adaptable for high-throughput screening.[22]
Protocol: Luciferase-Based Reporter Assay
-
Cell Infection: Infect host cells with a reporter virus in the presence of serial dilutions of the test compound.
-
Incubation: Incubate for a period sufficient for reporter gene expression (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The reduction in luciferase signal in the presence of the compound corresponds to its antiviral activity. Calculate the EC50 from the dose-response curve.
Time-of-Addition Assays
Principle: This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound. The compound is added at different times relative to viral infection (before, during, or after).
Protocol: Time-of-Addition Assay
-
Experimental Arms:
-
Pre-treatment: Add the compound to the cells before infection, then wash it out before adding the virus. This assesses activity against viral entry.
-
Co-treatment: Add the compound at the same time as the virus. This also targets the entry step.
-
Post-treatment: Add the compound at various times after infection. This helps to identify inhibition of post-entry steps like replication, assembly, or egress.
-
-
Quantification: After incubation, quantify the viral yield or a reporter signal.
-
Analysis: The timing of the most potent inhibition provides clues about the compound's mechanism of action.
Visualizing the Screening Workflow
A systematic approach is crucial for the efficient evaluation of a novel compound. The following diagram illustrates a typical screening cascade.
Caption: A tiered workflow for antiviral screening.
Conclusion
The imidazo[1,2-b]pyridazine scaffold holds significant promise for the development of novel antiviral agents. By employing the systematic and multi-faceted screening strategy outlined in these application notes, researchers can rigorously evaluate the potential of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate. This comprehensive approach, from initial high-throughput screens to detailed mechanistic studies, ensures the generation of high-quality, reproducible data, which is essential for advancing promising compounds through the drug discovery and development pipeline.
References
- 1. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. High-Throughput Screening (HTS) Services of SARS-CoV-2 Drug Candidates - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 12. High‐throughput screening assays for SARS‐CoV‐2 drug development: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pblassaysci.com [pblassaysci.com]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioagilytix.com [bioagilytix.com]
- 18. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 20. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Construction of enterovirus G expressing reporter genes for antiviral drug screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reporter Replicons for Antiviral Drug Discovery against Positive Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to In Vivo Experimental Design for Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
I. Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds investigated for a range of therapeutic applications. This scaffold is particularly noteworthy for its role in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory disorders[1]. Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate, hereafter referred to as ECP-C, belongs to this promising class of molecules. While specific in vivo anti-inflammatory data for ECP-C is not yet extensively published, its structural alerts warrant a thorough investigation into its potential as a modulator of inflammatory pathways.
This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo studies to elucidate the anti-inflammatory profile of novel compounds such as ECP-C. The protocols detailed herein are established, validated models for assessing both acute and chronic inflammation, providing a clear path from initial screening to more complex disease models.
II. Preclinical In Vivo Screening Strategy: A Phased Approach
A logical, stepwise progression is critical for efficiently evaluating the anti-inflammatory potential of a test article like ECP-C. The strategy should begin with a well-tolerated acute model to establish efficacy and dose-range, followed by more complex chronic models that mimic human disease states.
Caption: Phased approach for in vivo evaluation of ECP-C.
III. Models of Acute Inflammation: Carrageenan-Induced Paw Edema
This model is the cornerstone for the initial screening of novel anti-inflammatory agents due to its simplicity, reproducibility, and the well-understood biphasic nature of the inflammatory response it elicits.
Causality of Experimental Choices:
-
Phlogistic Agent: Carrageenan is used because it induces a highly reproducible, localized inflammatory response without being an antigen.
-
Biphasic Response: The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (2.5-6 hours) involves neutrophil infiltration and the production of prostaglandins. This allows for a preliminary understanding of the compound's potential mechanism (e.g., inhibition of cyclooxygenase enzymes would be more effective in the late phase).
-
Endpoint: Paw volume is a simple, quantifiable, and non-invasive readout of edema, directly reflecting the extent of acute inflammation.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound (ECP-C)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in saline)
-
Reference Drug: Indomethacin (10 mg/kg)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Fasting: Fast animals overnight prior to the experiment, with continued access to water.
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (receives only the vehicle)
-
Group II: Carrageenan Control (receives vehicle + carrageenan)
-
Group III: Reference Drug (receives Indomethacin 10 mg/kg + carrageenan)
-
Group IV-VI: Test Groups (receive ECP-C at low, medium, and high doses + carrageenan)
-
-
Compound Administration: Administer the vehicle, reference drug, or ECP-C orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[2][3]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV = Vt - V₀.
| Parameter | Description | Example Value |
| Animal Model | Rat (Wistar or Sprague-Dawley) | 150-200 g |
| Phlogistic Agent | 1% Carrageenan in saline | 0.1 mL injection |
| Test Article | ECP-C in 0.5% CMC | 10, 30, 100 mg/kg, p.o. |
| Reference | Indomethacin | 10 mg/kg, p.o. |
| Primary Endpoint | Paw Volume (mL) | Measured at 0, 1, 2, 3, 4, 5h |
| Secondary Endpoint | Myeloperoxidase (MPO) Assay on paw tissue | To quantify neutrophil infiltration |
IV. Models of Chronic Inflammation: Adjuvant-Induced Arthritis (AIA)
The AIA model is a well-established, T-cell mediated autoimmune model that mimics many aspects of human rheumatoid arthritis, including joint swelling, cartilage degradation, and inflammatory cell infiltration. It is an ideal follow-up to an acute screen to assess efficacy in a chronic, systemic inflammatory disease state.
Causality of Experimental Choices:
-
Inducing Agent: Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis, induces a robust, systemic autoimmune response leading to polyarthritis.[2]
-
Therapeutic vs. Prophylactic Dosing: Dosing can begin on day 0 (prophylactic) to assess the compound's ability to prevent disease onset, or after the appearance of clinical signs (around day 10, therapeutic) to evaluate its ability to treat established disease.
-
Endpoints: A combination of macroscopic scoring (arthritic index), paw volume measurement, and terminal analyses (histopathology, cytokine levels) provides a comprehensive picture of the compound's efficacy.
Protocol 2: Adjuvant-Induced Arthritis in Rats
Materials:
-
Male Lewis rats (150-180g)
-
Complete Freund's Adjuvant (CFA)
-
ECP-C in a suitable vehicle
-
Reference Drug: Methotrexate (0.5 mg/kg)
-
Calipers for joint measurement
Procedure:
-
Animal Acclimatization & Grouping: As described in Protocol 1.
-
Induction of Arthritis (Day 0): Induce arthritis via a single subcutaneous injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Compound Administration: Begin daily administration of vehicle, reference drug, or ECP-C (at the determined Minimum Effective Dose from the acute model) starting from either Day 0 (prophylactic) or Day 10 (therapeutic) and continue until the end of the study (typically Day 21 or 28).
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws on alternate days.
-
Arthritic Score: Score each paw based on the severity of erythema and swelling (e.g., 0 = no symptoms, 4 = severe arthritis). The maximum score per animal is 16.
-
-
Terminal Procedures (Day 21/28):
-
Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β).
-
Euthanize animals and collect hind paws for histopathological evaluation of joint inflammation, pannus formation, and bone/cartilage destruction.
-
Caption: Experimental workflow for the Adjuvant-Induced Arthritis model.
V. Data Interpretation & Mechanistic Insights
A significant reduction in paw edema (acute model) or arthritic score (chronic model) by ECP-C compared to the vehicle control would indicate anti-inflammatory activity.
-
Acute Model: Efficacy in the late phase (>2.5 hours) suggests potential inhibition of the cyclooxygenase (COX) pathway. To confirm this, ex vivo assays for prostaglandin E2 (PGE₂) levels in the inflammatory exudate can be performed.
-
Chronic Model: A reduction in pro-inflammatory cytokines like TNF-α and IL-6 in the serum of ECP-C treated animals would point towards a systemic immunomodulatory effect. Histopathology is crucial to confirm if the compound reduces cellular infiltration and protects against joint destruction.
Given the imidazo[1,2-b]pyridazine scaffold's association with kinase inhibition, further in vitro assays targeting key inflammatory kinases (e.g., p38 MAPK, JNK) could be guided by these in vivo findings. Recent studies have demonstrated that targeting the NF-κB and MAPK signaling pathways is an effective strategy for developing anti-inflammatory agents[4][5].
VI. Conclusion
This document provides a strategic and detailed guide for the in vivo evaluation of this compound. By employing a phased approach starting with acute models to establish a dose-response relationship and progressing to chronic models that mimic human diseases, researchers can build a comprehensive efficacy and safety profile for this novel compound. The key to a successful investigation lies in the rational selection of models and endpoints to not only demonstrate efficacy but also to provide insights into the underlying mechanism of action.
References
Application Notes and Protocols for the In Vivo Administration of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
Introduction
Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate (CAS No: 1005785-65-8) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class.[1][2] Compounds within this structural family have been investigated for a range of pharmacological activities, including potential applications as antiviral and anticancer agents.[3] For instance, related imidazo[1,2-b]pyridazine derivatives have shown activity as corticotropin-releasing factor 1 (CRF1) receptor antagonists and as voltage-gated calcium channel blockers in preclinical animal models.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dosage and administration of this compound in preclinical animal models. Given the absence of published in vivo data for this specific compound, this document outlines a systematic approach to study design, from initial formulation development and dose-range finding to the execution of efficacy studies, grounded in established best practices for animal welfare and scientific rigor.
PART 1: Pre-formulation and Vehicle Selection
The successful administration of any novel compound begins with the development of a safe and effective vehicle for delivery. The solubility of this compound is not publicly documented; therefore, an initial solubility assessment is a critical first step.
Solubility Assessment Protocol
-
Solvent Screening: Test the solubility of the compound in a panel of pharmaceutically acceptable solvents. This should include aqueous solutions (e.g., water, saline, phosphate-buffered saline) and common organic co-solvents and surfactants.[6][7]
-
Equilibrium Solubility: Determine the equilibrium solubility in promising vehicles by adding an excess of the compound to the vehicle, agitating at a constant temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound.
-
pH-Dependent Solubility: For ionizable compounds, assess solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
Vehicle Formulation Strategies
Based on the solubility assessment, an appropriate vehicle can be formulated. For poorly water-soluble compounds, several strategies can be employed.[6][8][9]
| Formulation Strategy | Components & Rationale | Advantages | Considerations |
| Aqueous Suspension | Suspending agent (e.g., 0.5-1% w/v Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)) in water or saline. A wetting agent (e.g., 0.1-0.5% Tween 80) may be needed.[6][8] | Simple to prepare; suitable for oral administration of insoluble compounds. | Requires uniform homogenization before each dose; potential for inaccurate dosing if not well-suspended. |
| Co-Solvent System | Water-miscible organic solvents like Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or Dimethyl Sulfoxide (DMSO) are used to dissolve the compound before dilution with an aqueous solution.[7][10] | Can achieve a true solution, ensuring dose uniformity. | High concentrations of organic solvents can cause toxicity or local irritation. The final concentration of the co-solvent must be within a non-toxic range.[6][10] |
| Lipid-Based Formulation | Solutions or suspensions in oils (e.g., corn oil, sesame oil), or self-emulsifying drug delivery systems (SEDDS).[7][9] | Can enhance oral bioavailability for lipophilic compounds. | More complex to formulate and characterize. |
| Cyclodextrin Complexation | Use of cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[6][8] | Can significantly increase solubility and stability. | Cyclodextrins can have their own pharmacological effects and potential for toxicity at high doses.[10] |
Recommendation: For initial studies, an aqueous suspension using CMC and Tween 80 is often a practical starting point due to its relative simplicity and low toxicity profile.
PART 2: Administration Protocols
Oral gavage is a common and precise method for administering liquid substances directly into the stomach of small rodents.[11] Adherence to proper technique is critical to ensure animal welfare and the scientific validity of the data.[12]
Experimental Workflow for In Vivo Studies
Caption: General workflow for preclinical evaluation of a novel compound.
Protocol for Oral Gavage in Mice
This protocol must be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[13]
A. Materials:
-
Appropriately sized gavage needles (stainless steel or flexible plastic).
-
Syringes.
-
The prepared formulation of this compound.
-
Animal scale.
B. Pre-Procedure:
-
Calculate Dose Volume: Weigh each animal to determine the precise volume to administer. The general recommendation for maximum oral gavage volume in mice is 10 mL/kg.[11][12] However, smaller volumes (e.g., 5 mL/kg) are often recommended to reduce the risk of complications.[14]
-
Select Gavage Needle: Choose the appropriate needle size based on the mouse's weight.
-
Measure Insertion Depth: Before the first gavage, measure the distance from the corner of the mouse's mouth to the last rib. This is the approximate length needed to reach the stomach. Mark this length on the needle.[11][14]
-
Prepare Formulation: Ensure the formulation is at room temperature and, if it is a suspension, that it is thoroughly homogenized immediately before drawing it into the syringe.
| Mouse Weight (grams) | Recommended Gavage Needle Gauge | Maximum Administration Volume (10 mL/kg) |
| 15 - 20 | 22G | 0.15 - 0.20 mL |
| 20 - 25 | 20G | 0.20 - 0.25 mL |
| 25 - 35 | 18G | 0.25 - 0.35 mL |
| Source: Adapted from Benchchem and Washington State University IACUC guidelines.[11][14] |
C. Administration Procedure:
-
Restraint: Properly restrain the mouse using a firm but gentle scruffing technique to immobilize the head and neck. The body should be held in a vertical position.[11]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[15]
-
Passage into Esophagus: As the needle reaches the pharynx, the mouse will often swallow, which helps guide the needle into the esophagus. The needle should pass easily without resistance. If resistance is met, do not force it. Withdraw and try again.[12][14]
-
Dosing: Advance the needle to the pre-measured depth and slowly administer the substance over 2-3 seconds.[15]
-
Withdrawal: Gently remove the needle along the same angle of insertion.[12]
D. Post-Procedure Monitoring:
-
Observe the mouse for at least 10-15 minutes immediately following the procedure for any signs of distress, such as difficulty breathing or bleeding.[13]
-
Continue to monitor animals 12-24 hours after dosing for signs of complications like hunched posture, lethargy, or weight loss.[11]
PART 3: Study Design for Preclinical Evaluation
Dose-Range Finding and Toxicology Studies
Before efficacy studies, an acute or sub-acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity. This is a requirement for filing an Investigational New Drug (IND) application with regulatory agencies like the FDA.[16][17]
A. Study Design:
-
Animal Model: Use at least two mammalian species (one rodent, one non-rodent is often required for IND-enabling studies).[16] For initial screening, a rodent model like the C57BL/6 or BALB/c mouse is common.[18]
-
Group Size: Use a sufficient number of animals per group to obtain statistically significant data.
-
Dose Escalation: Administer the compound at increasing dose levels to different groups of animals.
-
Duration: The duration of repeat-dose studies should be related to the intended duration of clinical trials.[16] Short-term studies can range from two weeks to three months.[17]
-
Parameters to Evaluate: Monitor mortality, clinical signs, body weight, food consumption, clinical chemistry, hematology, gross pathology, and histopathology.[16]
Efficacy Studies in Cancer Models
The selection of an animal model for efficacy studies depends on the research question and the hypothesized mechanism of action of the compound.[19]
Caption: Selection of appropriate cancer models for in vivo studies.
B. General Efficacy Protocol (Xenograft Model Example):
-
Model Establishment: Inject human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[18][20]
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a pre-determined size (e.g., 100-150 mm³), randomize animals into treatment and vehicle control groups.
-
Treatment: Administer this compound at one or more doses (selected based on the MTD study) according to a defined schedule (e.g., once daily, 5 days a week).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe for any clinical signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a pre-defined maximum size, or after a fixed duration.
-
Analysis: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic (PD) biomarker analysis.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial in vivo characterization of this compound. By systematically addressing formulation, administration, toxicity, and efficacy, researchers can generate high-quality, reproducible data essential for advancing novel therapeutic candidates. All procedures involving animals must be conducted with the highest commitment to ethical standards and in compliance with all applicable regulations.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. usbio.net [usbio.net]
- 3. Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (879-18-0) at Nordmann - nordmann.global [nordmann.global]
- 4. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. karger.com [karger.com]
- 17. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 18. mdpi.com [mdpi.com]
- 19. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Imidazo[1,2-b]pyridazine Libraries for the Discovery of Allosteric TYK2 Inhibitors
An Application Note and Protocol Guide for Researchers in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for the high-throughput screening (HTS) of imidazo[1,2-b]pyridazine libraries to identify and characterize allosteric inhibitors of Tyrosine Kinase 2 (TYK2). We delve into the scientific rationale for targeting the TYK2 pseudokinase (JH2) domain, present detailed protocols for robust biochemical and cellular assays, and offer insights into data analysis and hit validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold against a high-value therapeutic target.
Introduction: The Convergence of a Privileged Scaffold and a Novel Target
1.1 The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocyclic framework that has garnered substantial interest from the pharmaceutical industry.[3] Its rigid structure and synthetic tractability make it an ideal starting point for the generation of diverse chemical libraries.[4][5] Notably, derivatives of this scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][6] The success of the multi-kinase inhibitor Ponatinib, which features this core, has further solidified its status as a valuable pharmacophore in modern drug discovery.[2]
1.2 Therapeutic Target: Allosteric Inhibition of TYK2
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which plays a critical role in cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[7][8] TYK2 is essential for the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[9][10] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site in the catalytic kinase domain (JH1), a novel and more selective approach involves targeting the pseudokinase domain (JH2).[11][12] The JH2 domain, while lacking catalytic activity, acts as an allosteric regulatory module.[8][13] Small molecules that bind to and stabilize the JH2 domain can lock the entire TYK2 protein in an inactive conformation, preventing the activation of the JH1 domain and subsequent downstream signaling.[11][13] This allosteric mechanism offers a compelling path to achieving high selectivity over other highly homologous JAK family members, a significant challenge for ATP-competitive inhibitors.[8][11]
Recent studies have successfully identified imidazo[1,2-b]pyridazine derivatives as potent and selective allosteric inhibitors that bind to the TYK2 JH2 domain, validating the combination of this scaffold and target.[7][9]
The Screening Strategy: A Multi-Stage Funnel Approach
A successful HTS campaign requires a logical, tiered approach to efficiently identify and validate true hits while minimizing false positives and negatives. Our strategy is designed as a funnel, starting with a broad primary screen to identify binders, followed by increasingly stringent assays to confirm potency, mechanism of action, and cellular activity.
Figure 1: High-Throughput Screening Cascade for TYK2 JH2 Inhibitors.
Assay Development and Primary Screening Protocol
The foundation of a successful HTS campaign is a robust, reliable, and scalable primary assay. For identifying binders to the TYK2 JH2 domain, a Fluorescence Polarization (FP) competition assay is an excellent choice due to its homogeneous "mix-and-read" format, sensitivity, and amenability to miniaturization.[14]
3.1 Principle of the Fluorescence Polarization (FP) Assay
The FP assay is based on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a large protein (TYK2 JH2), its tumbling rate slows dramatically, leading to a high polarization signal. In a competition format, compounds from the imidazo[1,2-b]pyridazine library that bind to the TYK2 JH2 domain will displace the fluorescent tracer, causing a decrease in the polarization signal. This signal decrease is directly proportional to the binding affinity of the test compound.
3.2 Detailed Protocol: FP-Based Primary HTS
This protocol is optimized for a 384-well plate format.
Materials:
-
Recombinant Human TYK2 JH2 Domain (e.g., BPS Bioscience, Cat. No. 100595)
-
Fluorescently Labeled Tracer (e.g., JH2 Probe 1, BPS Bioscience)[14]
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
Imidazo[1,2-b]pyridazine compound library (10 mM in DMSO)
-
Positive Control: Known TYK2 JH2 inhibitor (e.g., Deucravacitinib analog)[15]
-
Negative Control: DMSO
-
Low-volume, black, flat-bottom 384-well assay plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound from the imidazo[1,2-b]pyridazine library stock plate to the assay plate for a final screening concentration of 10 µM.
-
Dispense 50 nL of DMSO into control wells (Maximum Signal, n=32).
-
Dispense 50 nL of the positive control stock to achieve a final concentration >10x its IC50 (Minimum Signal, n=32).
-
-
Reagent Preparation:
-
Prepare the TYK2 JH2 protein solution in assay buffer at 2x the final optimal concentration (determined during assay development).
-
Prepare the fluorescent tracer solution in assay buffer at 2x the final optimal concentration (typically at its Kd value).
-
-
Assay Execution:
-
Add 5 µL of the 2x TYK2 JH2 protein solution to all wells containing compounds and DMSO/positive controls.
-
Mix by shaking the plate for 30 seconds.
-
Incubate for 15 minutes at room temperature to allow compound-protein binding to reach equilibrium.
-
Add 5 µL of the 2x fluorescent tracer solution to all wells.
-
Mix by shaking the plate for 30 seconds.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an FP-capable microplate reader using appropriate excitation and emission filters.
-
3.3 Assay Quality Control: The Z'-Factor
To ensure the reliability of the HTS data, the Z'-factor must be calculated for each plate. This statistical parameter provides a measure of the assay's signal window and data variation.[11][15]
Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation, "pos" refers to the positive control (minimum signal), and "neg" refers to the negative control (maximum signal).
| Z'-Factor Value | Assay Classification |
| > 0.5 | Excellent Assay[4] |
| 0 to 0.5 | Doable Assay[11] |
| < 0 | Unsuitable for Screening[4] |
An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[4]
Data Analysis and Hit Triage
4.1 Hit Identification
Primary hits are identified based on their activity relative to the plate controls. A common method is to calculate the percent inhibition for each compound:
% Inhibition = 100 * ( (Signal_neg - Signal_compound) / (Signal_neg - Signal_pos) )
A robust hit threshold is typically set at three standard deviations from the mean of the sample population or a fixed inhibition cutoff (e.g., >50% inhibition).
4.2 Dose-Response Confirmation
Initial hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC50). Compounds are serially diluted (typically an 8- to 10-point curve) and re-assayed using the primary FP protocol. The resulting data is fitted to a four-parameter logistic curve to calculate the IC50 value.
References
- 1. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
Welcome to the technical support guide for Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome the solubility challenges often associated with imidazopyridazine derivatives to ensure the accuracy and reproducibility of your assay results.[1][2]
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: I've just received the compound. What is the best solvent to make my initial stock solution?
A: For most in vitro biological assays, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[3][4] Many discovery compounds are initially dissolved in DMSO at concentrations ranging from 10-30 mM.[3] this compound, like many heterocyclic compounds, is expected to have high solubility in this highly polar aprotic solvent. Always use anhydrous, high-purity DMSO to prevent introducing water, which can lower the solubility of hydrophobic compounds.
Q2: Why does my compound precipitate immediately when I add my DMSO stock to my aqueous assay buffer or cell culture medium?
A: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[5] The solvent exchange is too rapid for the compound to stay in solution, causing it to precipitate. To prevent this, a careful, stepwise dilution protocol is necessary.[5]
Q3: What is the maximum concentration of DMSO I can have in my final assay?
A: The final concentration of DMSO should be kept as low as possible to avoid artifacts and cellular toxicity. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally should be kept below 0.1%.[5] For biochemical or enzyme-based assays, a slightly higher concentration (up to 1-2%) may be tolerated, but this must be validated. Always include a vehicle control (media/buffer with the same final DMSO concentration) in your experiments.
Q4: My compound solution looks fine initially, but I see a precipitate after incubating it for a few hours. What's happening?
A: This is likely due to either time-dependent precipitation or a change in conditions in the incubator. The initial solution may have been supersaturated, and over time, the compound begins to crystallize out of solution. Additionally, changes in temperature or pH (e.g., due to cellular metabolism in cell culture) can decrease a compound's solubility.[5][6] Using pre-warmed media and ensuring the final concentration is well below the compound's thermodynamic solubility limit can help mitigate this.
Q5: Can I use sonication or heat to help dissolve the compound?
A: Yes, gentle warming (e.g., to 37°C) and brief sonication can be effective tools to help dissolve the compound in the initial stock solution.[7][8] However, use these methods with caution. Prolonged exposure to heat can degrade the compound. Always visually inspect the solution after it returns to room temperature to ensure the compound does not precipitate back out.
Troubleshooting Guide: A Problem-Solution Approach
This guide provides a structured approach to resolving specific solubility issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Issue 1: Immediate & Heavy Precipitation on Dilution | The final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit. | 1. Decrease Final Concentration: The most straightforward solution is to lower the working concentration of the compound.[3] 2. Perform a Kinetic Solubility Test: Systematically determine the maximum concentration that remains soluble in your specific assay medium over the course of your experiment (see Protocol 3). |
| Rapid solvent exchange from direct dilution of a high-concentration stock. | 1. Use a Serial Dilution Method: Do not add the high-concentration DMSO stock directly to the final volume. Prepare an intermediate dilution in pre-warmed (37°C) media or buffer first.[5] 2. Add Dropwise While Vortexing: Add the stock solution slowly to the aqueous medium while gently vortexing or swirling.[5] This allows for a more gradual solvent exchange, reducing the shock that causes precipitation. | |
| Issue 2: Delayed Precipitation (Post-Incubation) | The compound is in a supersaturated state and is slowly crystallizing. | 1. Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 1-5 mM instead of 10-20 mM). This reduces the degree of supersaturation upon dilution. 2. Incorporate a Surfactant (for non-cell-based assays): For enzyme or biochemical assays, adding a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer can help maintain solubility.[7] Caution: Surfactants are lytic and should not be used in live-cell assays. |
| The pH of the cell culture medium has changed due to cellular activity, affecting the solubility of a pH-sensitive compound. | 1. Monitor Media pH: Check the pH of your culture medium, especially in dense or highly metabolic cultures.[5] 2. Consider pH Modification: Imidazopyridine derivatives are often basic.[9] A slight decrease in pH may improve solubility. Consider using an assay buffer with a stronger buffering capacity or adjusting the pH slightly, while ensuring it remains within the physiological tolerance of your cells.[10] | |
| Issue 3: Inconsistent Assay Results / Poor Reproducibility | The compound is partially precipitated, leading to an unknown and variable concentration of the soluble, active compound in the assay. Precipitation may not always be visible to the naked eye.[3] | 1. Centrifuge Before Use: Before taking an aliquot from your final working solution for the assay, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any micro-precipitates. Use the supernatant for your experiment. 2. Re-evaluate Solubilization Strategy: If inconsistency persists, a more robust solubilization method is needed. Explore the advanced strategies outlined below, such as using co-solvents or cyclodextrins. |
Visualizing the Workflow
Diagram 1: Recommended Dilution Workflow
Caption: Workflow for preparing assay-ready compound solutions.
Diagram 2: Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting compound precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM)
-
Objective: To accurately prepare a concentrated stock solution in 100% DMSO.
-
Best Practices: Use of accurate balances and volumetric flasks is crucial for reproducible results.[11] Always clearly label your stock with the compound name, concentration, date, and your initials.[12][13]
-
Determine Mass: The molecular weight of this compound (C₉H₉ClN₄O₂) is 240.64 g/mol .[14] To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 240.64 g/mol * 1000 mg/g = 2.406 mg
-
-
Weigh Compound: On a calibrated analytical balance, carefully weigh out ~2.41 mg of the compound into a sterile microcentrifuge tube or glass vial. Record the exact mass.[11]
-
Add Solvent: Add the calculated volume of 100% anhydrous DMSO to the vial. For example, if you weighed exactly 2.41 mg, add 1.00 mL of DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication or warming in a 37°C water bath can be used if necessary. Visually inspect to ensure no solid particles remain.
-
Store Properly: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[6][13] Store at -20°C or -80°C for long-term stability.
Protocol 2: Recommended Dilution Method for Aqueous Assays
-
Objective: To dilute the DMSO stock into an aqueous buffer or cell culture medium while minimizing precipitation.
-
Pre-warm Medium: Warm your cell culture medium or assay buffer to 37°C. Adding compounds to cold solutions can decrease their solubility.[5]
-
Prepare Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. For example, to get a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):
-
First, dilute the 10 mM stock 1:100 into the pre-warmed medium to create a 100 µM intermediate solution . (e.g., add 5 µL of 10 mM stock to 495 µL of medium). Mix gently but thoroughly.
-
-
Prepare Final Dilution: Dilute the 100 µM intermediate solution 1:10 into the pre-warmed medium to achieve the final 10 µM working concentration . (e.g., add 50 µL of the 100 µM solution to 450 µL of medium).
-
Vehicle Control: Prepare a vehicle control by performing the exact same dilution steps using only DMSO instead of the compound stock solution.
Advanced Solubilization Strategies
If standard methods using DMSO are insufficient, consider these alternative formulation strategies. Selection depends on the specific requirements of your assay.[15]
| Strategy | Description & Mechanism | Recommended Excipients | Best For | Considerations |
| Co-Solvent Systems | Using a mixture of water-miscible organic solvents to reduce the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic compound.[16][17] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400). | In vivo studies, some in vitro assays. | Must test for solvent toxicity and potential interference with the assay. The final concentration of any co-solvent must be kept low and consistent.[18] |
| pH Modification | For ionizable compounds, adjusting the pH of the solution can dramatically increase solubility.[16] Imidazopyridazines are typically weak bases and become more soluble at a lower (more acidic) pH.[19] | Citrate buffers, phosphate buffers. | Biochemical assays where pH can be controlled. | The chosen pH must not affect protein stability, enzyme activity, or cell viability. The effect is compound-specific and depends on the pKa. |
| Surfactants (Detergents) | Surfactants form micelles in aqueous solutions. Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[16] | Tween-20, Tween-80, Triton X-100, Cremophor EL. | Biochemical and enzyme assays. NOT for live-cell assays. | Can interfere with protein-protein interactions and disrupt cell membranes. Must be used at concentrations above the critical micelle concentration (CMC). |
| Inclusion Complexes | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can be encapsulated within this cavity, forming a soluble complex.[16] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). | Cell-based assays and in vivo studies. | Can sometimes alter compound activity by affecting its availability to bind to its target. Requires optimization of the drug-to-cyclodextrin ratio. |
References
- 1. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. contractpharma.com [contractpharma.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
Welcome to the technical support guide for the synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate (CAS: 1005785-65-8).[1][2] This molecule is a valuable intermediate in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[3] This document provides in-depth troubleshooting advice and detailed protocols based on established synthetic routes to empower researchers to overcome common challenges, optimize yields, and ensure product purity.
The following guide is structured to address issues sequentially, from starting material preparation to the final product, mirroring the progression of the synthesis itself.
Synthetic Pathway Overview
The most reliable and commonly employed synthesis is a three-step process starting from 3,6-dichloropyridazine. Each step presents unique challenges that require careful control of reaction parameters.
References
Technical Support Center: Optimizing Imidazo[1,2-b]pyridazine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, from kinase inhibitors like ponatinib to novel CNS-active compounds.[1][2] However, its synthesis is not without challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple procedural lists to explain the underlying chemical principles.
Section 1: Overview of a Primary Synthetic Workflow
The most established and widely used method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine and an α-halocarbonyl compound, a variant of the Tschitschibabin reaction.[3] This pathway, while robust, involves several critical steps where optimization is key to achieving high yield and purity.
Caption: A generalized workflow for imidazo[1,2-b]pyridazine synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?
Answer: Low to no yield is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or a fundamental mechanistic barrier.
-
Potential Cause 1: Reagent Reactivity & Purity.
-
Insight: The 3-aminopyridazine starting material can be prone to degradation. The α-haloketone, especially α-bromoketones, can be unstable or a lachrymator, suggesting decomposition.
-
Solution:
-
Verify Reagent Purity: Check the purity of your 3-aminopyridazine by NMR or LC-MS before starting. If it's old or discolored, consider recrystallization or re-purification.
-
Use Fresh α-Haloketone: Whenever possible, use freshly prepared or newly purchased α-haloketones. If you suspect decomposition, you can perform a simple titration or NMR check.
-
-
-
Potential Cause 2: Inappropriate Solvent or Temperature.
-
Insight: The initial N-alkylation and subsequent cyclization have different optimal conditions. A solvent that is too polar may solvate the reactants too effectively, hindering their interaction. Insufficient temperature will prevent the cyclization-dehydration cascade.
-
Solution:
-
Solvent Choice: Ethanol or isopropanol are common starting points. For less reactive substrates, a higher boiling point solvent like n-butanol or DMF may be necessary to drive the reaction to completion.[4]
-
Temperature Staging: Consider a two-stage heating profile. Start at a moderate temperature (e.g., 50-60 °C) for 1-2 hours to facilitate the initial N-alkylation, then increase to reflux to promote the cyclization and dehydration steps.
-
-
-
Potential Cause 3: Base-Related Issues.
-
Insight: While the reaction can proceed without a base, an acid scavenger like sodium bicarbonate is often used to neutralize the HBr or HCl formed.[3] However, a strong base can lead to competing side reactions, such as self-condensation of the ketone.
-
Solution:
-
Use a Mild, Heterogeneous Base: Sodium bicarbonate is an excellent choice as it is mild and its presence is easily managed during workup.
-
Stoichiometry: Use 1.5-2.0 equivalents of the base to ensure the acid generated is fully neutralized.
-
-
Q2: I'm observing two different products by LC-MS with the same mass. How do I control regioselectivity?
Answer: This is a classic regioselectivity problem arising from the two nucleophilic nitrogen atoms in the 3-aminopyridazine ring (N1 and the exocyclic NH2). The initial alkylation can occur at the ring nitrogen (N1), leading to the desired imidazo[1,2-b]pyridazine, or at the adjacent ring nitrogen (N2), which can hamper productive cyclization.
-
Mechanistic Insight: In an unsubstituted 3-aminopyridazine, the N2 ring nitrogen is often the most nucleophilic site. Alkylation here prevents the necessary geometry for cyclization to form the desired 5-membered imidazole ring.[3]
-
Authoritative Solution: Strategic Substitution.
-
Electronic Deactivation: The most effective and widely cited strategy is to use a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine). The electron-withdrawing halogen at the C6 position significantly reduces the nucleophilicity of the adjacent N2 nitrogen.[3] This electronically "guides" the α-haloketone to alkylate preferentially at the desired N1 position, leading to excellent regioselectivity for the imidazo[1,2-b]pyridazine product.
-
Steric Hindrance: While less common, a bulky substituent at the C4 position could sterically hinder attack at N2, though this is a less predictable method.
-
Caption: Control of regioselectivity via electronic effects.
Q3: My reaction seems to work, but purification is difficult due to persistent, colored impurities. What are these and how can I remove them?
Answer: This is common, especially when reactions are run for extended periods at high temperatures. The impurities are often polymeric materials or products from side reactions.
-
Potential Cause 1: Thermal Decomposition.
-
Insight: The imidazo[1,2-b]pyridazine core is generally stable, but starting materials and intermediates can degrade under harsh, prolonged heating, leading to complex, often colored, mixtures.
-
Solution:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. Once the starting material is consumed, stop the reaction. Avoid arbitrarily long reflux times.
-
Microwave Synthesis: Consider switching to microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes, minimizing the formation of thermal degradation byproducts.[5][6]
-
-
-
Potential Cause 2: Oxidative Side Reactions.
-
Insight: Aminopyridazines can be susceptible to oxidation, which can generate colored impurities.
-
Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon, especially if using sensitive substrates or metal catalysts for subsequent functionalization steps.
-
-
-
Purification Strategy:
-
Acid/Base Wash: During workup, perform an acid/base extraction. Dissolve the crude material in a solvent like ethyl acetate and wash with dilute HCl. The desired product, being basic, should move to the aqueous layer. Basify the aqueous layer with NaHCO₃ or NaOH and extract the product back into an organic solvent. This can effectively remove non-basic impurities.
-
Charcoal/Silica Plug: Before column chromatography, dissolving the crude product in a suitable solvent and passing it through a small plug of activated charcoal or silica gel can remove a significant amount of colored impurities.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: When should I consider a multicomponent reaction (MCR) like the Groebke-Blackburn-Bienaymé (GBB) reaction?
-
A: The GBB reaction, which combines an aminoazine, an aldehyde, and an isocyanide, is exceptionally powerful for rapidly building molecular diversity.[7] You should consider it when you need to synthesize a library of compounds with varied substituents at the C2 and C3 positions. While optimizing MCRs can be complex, they offer significant advantages in efficiency and atom economy for diversity-oriented synthesis.[8][9]
-
-
Q: How can I make my synthesis "greener"?
-
A: To improve the environmental footprint, consider using green solvents like ethanol or even water.[5] Microwave-assisted, catalyst-free protocols have been developed that often run in greener solvents with reduced energy consumption and shorter reaction times.[5] Additionally, one-pot procedures that combine heterocycle formation with subsequent functionalization (e.g., C-H activation) minimize workup and purification steps, reducing solvent waste.[10]
-
-
Q: What is the benefit of using palladium-catalyzed cross-coupling reactions?
-
A: Palladium catalysis is typically not used for the initial ring formation but is invaluable for the functionalization of the pre-formed imidazo[1,2-b]pyridazine scaffold.[10] If your target requires complex aryl, alkyl, or alkyne groups at specific positions (e.g., C3 or C6), you would first synthesize a halogenated imidazo[1,2-b]pyridazine (e.g., 3-bromo-6-chloro-imidazo[1,2-b]pyridazine) and then use Suzuki, Heck, or Sonogashira coupling to install the desired groups.[6][10]
-
Section 4: Optimized Protocols & Comparative Data
Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is a representative example of the classical condensation method.
Step-by-Step Methodology:
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine (1.29 g, 10 mmol), 2-bromoacetophenone (1.99 g, 10 mmol), and sodium bicarbonate (1.26 g, 15 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask.
-
Reaction: Stir the suspension and heat to reflux (approx. 78 °C). Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (sodium bicarbonate and sodium bromide).
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of dichloromethane.
-
Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine as a solid.
-
Table 1: Comparison of Common Synthetic Methods
| Method | Key Reagents | Catalyst/Conditions | Typical Time | Advantages | Common Issues |
| Tschitschibabin-Type | 3-Aminopyridazine, α-Haloketone | Reflux in Ethanol/Butanol | 4-24 hours | Simple, robust, readily available starting materials.[3] | Regioselectivity can be an issue without proper substitution; can require long reflux times.[3] |
| Groebke-Blackburn-Bienaymé | 3-Aminopyridazine, Aldehyde, Isocyanide | Lewis or Brønsted acid (e.g., Sc(OTf)₃, HClO₄) | 12-48 hours | High diversity in one step; good for library synthesis.[7][8] | Isocyanides can be toxic/odorous; optimization can be complex.[11] |
| Microwave-Assisted | Same as Tschitschibabin or MCR | Microwave irradiation, often in polar solvents (EtOH, DMF) | 5-30 minutes | Drastically reduced reaction times; often higher yields; minimizes side products.[5][6] | Requires specialized equipment; scalability can be a concern. |
| Palladium-Catalyzed Cyclization | e.g., N-(Pyridazin-3-yl)prop-2-yn-1-amine | Pd catalysts (e.g., Pd(OAc)₂) | 2-12 hours | Access to unique substitution patterns.[10] | Requires synthesis of specialized precursors; catalyst cost and removal. |
Section 5: References
-
El-Malah, A. A., Guillaumet, G., & Akri, F. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. --INVALID-LINK--
-
Zhen, X., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
Shimizu, H., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. --INVALID-LINK--
-
Request PDF: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. --INVALID-LINK--
-
Savi, E., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. --INVALID-LINK--
-
Koleva, M. R., & Kaloyanov, N. K. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. --INVALID-LINK--
-
PDF: Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2020). ResearchGate. --INVALID-LINK--
-
Reyes-Mendoza, J., et al. (2019). Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. MDPI. --INVALID-LINK--
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2006). Semantic Scholar. --INVALID-LINK--
-
Koleva, M. R., & Kaloyanov, N. K. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. --INVALID-LINK--
-
Singh, R., & Kumar, V. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. --INVALID-LINK--
-
Bhimani, B., et al. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. --INVALID-LINK--
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2019). MDPI. --INVALID-LINK--
-
Sravanthi, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. --INVALID-LINK--
-
Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of... (n.d.). ResearchGate. --INVALID-LINK--
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (2017). DR-NTU. --INVALID-LINK--
-
Sravanthi, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. --INVALID-LINK--
-
Betzi, S., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
Chichibabin reaction. (n.d.). Wikipedia. --INVALID-LINK--
-
A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. (2020). NIH. --INVALID-LINK--
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
Introduction
Welcome to the technical support guide for Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate (CAS No. 1005785-65-8). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this highly purified compound.[1][2] As a key intermediate in the synthesis of novel pharmaceutical agents, particularly kinase inhibitors, achieving high purity is critical for reliable downstream applications and accurate biological data.[3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during its synthesis and purification.
Chemical Profile at a Glance
| Property | Value |
| Molecular Formula | C₉H₉ClN₄O₂[1] |
| Molecular Weight | 240.65 g/mol [1] |
| Appearance | Typically a solid |
| Storage | Store at -20°C for long-term stability[1] |
Part 1: Troubleshooting Common Purification Issues
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Column Chromatography Troubleshooting
Question 1: My compound is co-eluting with a starting material, 6-chloropyridazin-3-amine, during silica gel column chromatography. How can I improve the separation?
Answer: Co-elution of the product with the highly polar 6-chloropyridazin-3-amine is a frequent challenge. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. The imidazo[1,2-b]pyridazine core is basic and can interact strongly with the acidic silica gel.
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1% in your mobile phase) can neutralize the acidic sites on the silica gel. This minimizes tailing of your product and can improve separation from polar basic impurities.
-
Solvent System Adjustment: If you are using a standard ethyl acetate/hexane system, consider switching to a dichloromethane/methanol system. The different selectivity of this solvent combination can often resolve compounds that co-elute in other systems. A shallow gradient of methanol (e.g., 0-5%) in dichloromethane is often effective.[4]
-
-
Switch to a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): For basic compounds like this, alumina can be an excellent alternative to silica gel. Start with a neutral or basic alumina column to prevent strong adsorption of your product.[5]
-
Reverse-Phase Chromatography: If the impurities are significantly more or less polar than your product, reverse-phase flash chromatography (using a C18-functionalized silica) with a water/acetonitrile or water/methanol gradient can provide excellent separation.[4]
-
Question 2: My product appears as streaks or "tails" badly on the TLC plate and during column chromatography, leading to broad fractions and poor purity. What is causing this?
Answer: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase, or overloading.
-
Causality: The nitrogen atoms in the imidazopyridazine ring system can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This causes some molecules to "stick" and elute more slowly, resulting in a tail.
-
Solutions:
-
Use a Basic Modifier: As mentioned in the previous point, adding triethylamine or another amine to your eluent is the most common and effective solution.
-
Reduce Sample Load: Overloading the column is a common cause of tailing and poor separation. As a rule of thumb, the sample load should be about 1-5% of the mass of the stationary phase for good separation.
-
Dry Loading vs. Wet Loading: If your compound has limited solubility in the initial mobile phase, it can precipitate at the top of the column when wet-loaded, leading to band broadening. In such cases, pre-adsorbing your crude product onto a small amount of silica gel ("dry loading") and then carefully adding it to the top of the column can result in a much sharper starting band and better separation.
-
Recrystallization Challenges
Question 3: I am struggling to find a suitable solvent system for recrystallizing this compound. It either remains too soluble or doesn't dissolve at all.
Answer: Finding the right recrystallization solvent is a process of systematic trial and error, guided by the principle of "like dissolves like," but with a crucial temperature-dependent difference. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Systematic Solvent Screening:
-
Single Solvents: Test small amounts of your crude product in various solvents such as ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and toluene. Heat the mixture to boiling; if it dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
Solvent/Anti-Solvent Systems: This is often the most successful approach.
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Good candidates could be dichloromethane or warm ethanol.
-
Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble), such as hexane, heptane, or water, dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization. A common and effective system for similar heterocyclic compounds is Ethanol/Water or Ethyl Acetate/Hexane.[6]
-
-
Question 4: My compound is "oiling out" during recrystallization instead of forming solid crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of the solution as a liquid phase because the solution is supersaturated above the melting point of the solid, or the polarity change is too rapid.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, preferably insulated, before moving it to a refrigerator and then an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.
-
Add More Solvent: The concentration of the solute may be too high. Add more of the "good" solvent to the hot solution before cooling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect from the synthesis? A1: Common impurities often include unreacted starting materials such as 6-chloropyridazin-3-amine and the alkylating agent, as well as byproducts from side reactions. Depending on the synthetic route, regioisomers or over-alkylated products might also be present. Analytical techniques like LC-MS and NMR are essential for identifying these impurities.[4]
Q2: How can I confirm the purity of my final product? A2: A combination of analytical methods is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A purity level of >95% is often required for biological screening.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity. For a related compound, ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, the melting point is reported as 155-158 °C.[7][8]
Q3: My compound seems to be degrading during purification on silica gel. Is this possible? A3: Yes, some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel. If you observe the appearance of new spots on TLC after prolonged exposure to silica (e.g., a long column run), this could indicate degradation. Switching to a neutral stationary phase like alumina or using a mobile phase with a basic additive like triethylamine can mitigate this issue.[5]
Q4: What is the best way to remove residual palladium catalyst if my synthesis involved a cross-coupling reaction? A4: Palladium catalysts are common in the synthesis of complex imidazopyridazine derivatives.[9][10] Removing residual palladium is crucial for biological testing.
-
Flash Chromatography: Often, standard flash chromatography on silica gel is sufficient.
-
Activated Carbon: Stirring a solution of your crude product with activated carbon can adsorb palladium residues.
-
Metal Scavengers: For very low levels, specialized silica-based metal scavengers with functional groups that chelate palladium can be used.
Part 3: Experimental Protocols and Workflows
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline for purifying this compound.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or Dichloromethane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent (like dichloromethane).
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 20% Ethyl Acetate in Hexane or 100% Dichloromethane).
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, increase from 20% to 50% Ethyl Acetate in Hexane, or from 0% to 5% Methanol in Dichloromethane.[4]
-
Pro-Tip: Add 0.5% triethylamine to the mobile phase to reduce tailing.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Diagram: Troubleshooting Column Chromatography
Caption: Decision workflow for troubleshooting common column chromatography issues.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Solvent Selection: Based on screening, select a "good" solvent (e.g., Ethanol) and a "poor" anti-solvent (e.g., deionized Water).
-
Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Stirring and gentle heating on a hot plate will facilitate this.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise with continuous swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.
-
Clarification: Add 1-2 more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture or just the cold anti-solvent (ice-cold water).
-
Dry the crystals under vacuum to remove all residual solvent.
-
Diagram: Recrystallization Workflow
Caption: Step-by-step workflow for the anti-solvent recrystallization technique.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [myskinrecipes.com]
- 4. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 5. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in experiments with Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate
Welcome to the technical support center for Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the use of this compound in experimental settings.
I. Compound Overview
This compound is a heterocyclic compound with the molecular formula C9H9ClN4O2 and a molecular weight of 240.65. It belongs to the imidazopyridazine class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This particular derivative is often used as an intermediate in the synthesis of more complex molecules, including potential kinase inhibitors for cancer treatment and anti-inflammatory agents.
Key Chemical Data:
| Property | Value | Source |
| CAS Number | 1005785-65-8 | |
| Molecular Formula | C9H9ClN4O2 | |
| Molecular Weight | 240.65 g/mol | |
| Appearance | Typically a solid | - |
| Storage Temperature | -20°C |
II. Troubleshooting Guide: Unexpected Experimental Results
This section addresses specific issues that may arise during reactions involving this compound. The troubleshooting workflows are designed to systematically identify and resolve common experimental challenges.
Issue 1: Low or No Yield of the Desired Product
Question: I am performing a reaction with this compound and observing a very low yield of my target molecule. What are the potential causes and how can I improve the outcome?
Answer: Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to degradation of the starting material or product. A systematic approach is crucial for diagnosing the root cause.
Troubleshooting Workflow: Low Yield
Caption: A workflow for troubleshooting low reaction yields.
Detailed Causality and Solutions:
-
Starting Material Integrity:
-
Cause: The carbamate functional group can be susceptible to hydrolysis under certain conditions. Improper storage can lead to degradation.
-
Solution: Before starting your experiment, verify the purity of this compound using analytical techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or Liquid Chromatography-Mass Spectrometry (LC-MS). Store the compound at the recommended -20°C to maintain its stability.
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impurities in other reagents or solvents can interfere with the reaction. Incorrect stoichiometry can lead to incomplete conversion or the formation of side products.
-
Solution: Use high-purity, anhydrous solvents and fresh reagents whenever possible. Carefully calculate and measure the molar equivalents of all reactants. In some cases, particularly in multicomponent reactions, adjusting the stoichiometry by increasing the equivalents of a key reactant can shift the equilibrium towards product formation.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction kinetics may be slow at the current temperature, or the chosen solvent may not be ideal for the solubility of all reactants and intermediates.
-
Solution:
-
Temperature: If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitoring the reaction progress by TLC or LC-MS at different temperatures can help identify the optimal range.
-
Solvent: The choice of solvent is critical. For instance, if a reaction is slow in a protic solvent like ethanol, switching to a more polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile might enhance the reaction rate.
-
Catalyst: Many reactions involving heterocyclic compounds benefit from a catalyst. If applicable, screen different Lewis or Brønsted acid catalysts to promote the desired transformation.
-
-
-
Workup and Purification Issues:
-
Cause: The desired product might be sensitive to the pH during aqueous workup, or it could be partially lost during extraction or chromatography.
-
Solution: If your product is potentially acid or base-labile, use mild workup conditions, such as washing with a saturated sodium bicarbonate solution or brine. During purification by column chromatography, carefully select the eluent system to ensure good separation and minimize product loss on the column.
-
Issue 2: Formation of Unexpected Byproducts
Question: My reaction is producing significant amounts of an unknown byproduct alongside my target molecule. How can I identify and minimize its formation?
Answer: Byproduct formation is a common challenge in organic synthesis. Identifying the structure of the byproduct is the first step toward understanding the side reaction and modifying the conditions to suppress it.
Troubleshooting Workflow: Byproduct Formation
Caption: A logical flow for addressing byproduct formation.
Potential Byproducts and Mitigation Strategies:
-
Hydrolysis of the Carbamate:
-
Identification: Look for a byproduct corresponding to the amine resulting from the cleavage of the ethyl carbamate group. This will have a lower molecular weight.
-
Cause: The presence of strong acids or bases, or even trace amounts of water at elevated temperatures, can lead to the hydrolysis of the carbamate.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If the reaction requires acidic or basic conditions, consider using milder reagents or protecting the carbamate group if it is not the reactive site. The carbamate group is generally stable under basic conditions.
-
-
Regioisomers:
-
Identification: Isomers will have the same mass as the desired product but different NMR spectra.
-
Cause: In reactions involving substitutions on the imidazopyridazine core, different positions can be reactive, leading to the formation of regioisomers.
-
Solution: The regioselectivity of a reaction can often be controlled by the choice of catalyst and reaction conditions. A systematic optimization of these parameters may be necessary to favor the formation of the desired isomer.
-
-
Dimerization or Polymerization:
-
Identification: These byproducts will have significantly higher molecular weights than the expected product.
-
Cause: Under certain conditions, especially at high concentrations or temperatures, reactive intermediates can react with each other.
-
Solution: Try running the reaction at a lower concentration (higher dilution). Adding one of the key reagents slowly (syringe pump addition) can help to keep the concentration of reactive intermediates low and minimize self-reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound?
A1:
-
Storage: The compound should be stored at -20°C for maximum stability. It is advisable to centrifuge the vial before opening to ensure all the product is at the bottom.
-
Handling: As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Q2: What is the solubility of this compound?
Q3: Can the chlorine atom at the 6-position be displaced in nucleophilic substitution reactions?
A3: Yes, the 6-chloro substituent on the imidazo[1,2-b]pyridazine ring is often used as a handle for further functionalization through nucleophilic aromatic substitution reactions. For example, it can be displaced by various amines to introduce diversity at this position, a common strategy in medicinal chemistry.
Q4: Are there any known incompatibilities for this compound?
A4: Carbamates, in general, are incompatible with strong acids, strong bases, and strong oxidizing agents. Contact with strong reducing agents should also be avoided. Given the chlorinated nature of the molecule, care should be taken to avoid conditions that could lead to dehalogenation unless that is the desired reaction.
Q5: What analytical techniques are recommended for monitoring reactions with this compound?
A5: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for monitoring the progress of reactions involving this compound. TLC provides a quick and easy way to visualize the consumption of the starting material and the formation of the product. LC-MS is invaluable for confirming the mass of the product and detecting any byproducts. For
Technical Support Center: Scaling the Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate. Recognizing the challenges that can arise when transitioning from bench-scale synthesis to larger-scale production, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on ensuring robust, reproducible, and scalable outcomes.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of this compound is typically approached via a multi-step sequence. The foundational step is the construction of the imidazo[1,2-b]pyridazine core. This is generally achieved through the condensation of a substituted aminopyridazine with an α-halocarbonyl compound.[1][2] The subsequent functionalization to install the ethyl carbamate group is a critical step that dictates the final product's purity and yield.
A common and effective synthetic strategy is outlined below. It involves an initial cyclization to form an amino-imidazo[1,2-b]pyridazine intermediate, followed by acylation to yield the target carbamate.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis pathway for the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and scale-up process in a question-and-answer format.
Issue 1: Low Yield in Ring Formation (Step 1)
Question: My initial cyclization to form 2-amino-6-chloroimidazo[1,2-b]pyridazine is resulting in very low yields (<30%). What are the primary factors I should investigate?
Answer: A low yield in this Tschitschibabin-type reaction is a common hurdle. The efficiency of the cyclization is highly dependent on dehydration and reaction conditions. Here are the critical parameters to troubleshoot:
-
Dehydrating Agent/Solvent: Phosphorus oxychloride (POCl₃) is often used as both a solvent and a dehydrating agent. Ensure it is fresh and has not been compromised by atmospheric moisture. Insufficient dehydration will stall the reaction.
-
Temperature Control: This reaction typically requires heating. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to decomposition and the formation of tar-like impurities. Screen temperatures in the range of 80-110 °C to find the optimal point.
-
Purity of Starting Materials: The purity of the 3-amino-6-chloropyridazine is paramount. Impurities can interfere with the cyclization. Recrystallize the starting material if its purity is questionable.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These reactions can be slow, and premature work-up is a common cause of low yield.
Issue 2: Impurity Formation in Carbamate Synthesis (Step 2)
Question: During the reaction of 2-amino-6-chloroimidazo[1,2-b]pyridazine with ethyl chloroformate, I'm observing multiple byproducts. What are they, and how can I prevent them?
Answer: The primary challenge in this step is controlling the reactivity of the amino group and the ethyl chloroformate.
-
Over-acylation: The most common byproduct is the di-acylated product, where the ethyl carbamate nitrogen is further acylated. This occurs if excess ethyl chloroformate is used or if the reaction temperature is too high.
-
Solution: Use a controlled stoichiometry of ethyl chloroformate (1.0-1.1 equivalents). Add the chloroformate dropwise at a low temperature (0 °C) to manage the initial exotherm and maintain control.
-
-
Unreacted Starting Material: The presence of unreacted 2-amino-6-chloroimidazo[1,2-b]pyridazine indicates an incomplete reaction.
-
Solution: Ensure an adequate amount of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or pyridine, is present to scavenge the HCl byproduct. The reaction can be sluggish without a proper base.
-
-
Hydrolysis: Ethyl chloroformate is sensitive to water.
-
Solution: The reaction must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). Any moisture will hydrolyze the ethyl chloroformate to ethanol and HCl, quenching the reaction.
-
Issue 3: Challenges in Product Isolation and Purification
Question: My final product is an oil or a sticky solid that is difficult to purify, especially at a larger scale. How can I achieve a crystalline, high-purity solid?
Answer: This is a critical scale-up challenge, as chromatography is often not viable for large quantities.[3] The goal is to induce crystallization.
-
Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is essential. Quench the reaction mixture with a saturated sodium bicarbonate solution to neutralize acid and remove water-soluble byproducts.
-
Solvent Trituration: This is the most effective technique for purifying the crude product and inducing crystallinity. After initial isolation, suspend the crude material in a solvent system where the product has low solubility but the impurities are soluble.
-
Recommended Solvents: A common and effective system is a mixture of heptane and ethyl acetate.[3] Start with a high ratio of heptane and gradually add ethyl acetate while stirring vigorously. Other options include diethyl ether or methyl tert-butyl ether (MTBE).
-
-
Recrystallization: If trituration does not yield the desired purity, recrystallization is the next step. Screen various solvents, such as isopropanol, ethanol, or ethyl acetate/heptane mixtures, to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Troubleshooting Logic Flow
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Anti-inflammatory Effects of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
<_
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate. We will objectively compare its performance with established alternatives and provide detailed experimental protocols and supporting data to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Investigating a Novel Anti-inflammatory Compound
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate is a synthetic compound with a chemical structure that suggests potential bioactivity.[3] This guide outlines a systematic approach to rigorously evaluate its anti-inflammatory effects, comparing it against well-characterized inhibitors of the TANK-binding kinase 1 (TBK1) pathway, a key regulator of innate immunity and inflammation.[4][5][6][7]
Comparative Compounds
To establish a robust benchmark for the anti-inflammatory potential of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate, we will compare it with two well-documented TBK1 inhibitors:
-
Amlexanox: An approved drug for the treatment of aphthous ulcers, it has been identified as a selective inhibitor of TBK1 and IKKε.[5] It has demonstrated anti-inflammatory effects in various models and is known to modulate metabolic inflammation.[8][9]
-
BX795: A potent and ATP-competitive inhibitor of TBK1 and PDK1, BX795 is widely used as a research tool to probe the TBK1 signaling pathway.[10] It has been shown to suppress inflammatory responses in multiple contexts.[11][12][13]
Key Performance Metrics for Evaluation
The anti-inflammatory efficacy of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate will be assessed based on the following key performance metrics:
-
Inhibition of Pro-inflammatory Mediators: Measuring the reduction of key inflammatory molecules such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Modulation of Inflammatory Signaling Pathways: Assessing the compound's ability to inhibit the activation of critical signaling cascades, including the NF-κB pathway and the expression of downstream targets like COX-2.
-
In Vivo Efficacy: Evaluating the compound's ability to reduce inflammation in a relevant animal model.
-
Cellular Viability: Ensuring that the observed anti-inflammatory effects are not due to cytotoxicity.
Experimental Design and Protocols
A multi-tiered approach, combining in vitro and in vivo models, is essential for a thorough validation.[14]
In Vitro Assays
Murine macrophage cell line RAW 264.7 is a suitable model for in vitro studies of inflammation.[4][15] Cells will be cultured under standard conditions and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[16][17][18] Test compounds (Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate, Amlexanox, and BX795) will be added at various concentrations prior to LPS stimulation.
Rationale: Nitric oxide is a key inflammatory mediator produced by activated macrophages. Its inhibition is a common indicator of anti-inflammatory activity.[1]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[19]
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration, a stable product of NO, using the Griess reagent.[15][20][21][22][23]
-
Measure the absorbance at 540-570 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.[20]
Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 are central to the inflammatory cascade. Their suppression is a hallmark of effective anti-inflammatory agents.[16]
Protocol:
-
Follow the cell culture and treatment protocol as described for the NO assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Rationale: Cyclooxygenase-2 (COX-2) is an enzyme upregulated during inflammation that produces prostaglandins.[19][24] The transcription factor NF-κB is a master regulator of inflammatory gene expression.[25][26] Analyzing their expression and activation provides mechanistic insights.
Protocol for COX-2 Expression: [19][24][27][28]
-
After cell treatment and LPS stimulation, lyse the cells and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).[24]
-
Separate 20-50 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[24][29]
-
Block the membrane and incubate with a primary antibody specific for COX-2, followed by an HRP-conjugated secondary antibody.[19][24]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities, normalizing to a loading control like β-actin.[24]
Protocol for NF-κB Activation (p65 Translocation): [30][31][32]
-
Following treatment and stimulation, fractionate the cells to separate cytoplasmic and nuclear extracts.
-
Perform Western blot analysis on both fractions using an antibody against the p65 subunit of NF-κB.
-
An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicates NF-κB activation.
Rationale: It is crucial to ensure that the observed reduction in inflammatory markers is not a result of compound-induced cell death.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with the same concentrations of test compounds used in the anti-inflammatory assays for 24 hours (without LPS stimulation).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
In Vivo Model: LPS-Induced Endotoxemia in Mice
Rationale: This acute inflammation model is widely used to assess the in vivo efficacy of anti-inflammatory compounds.[33] It allows for the evaluation of a compound's ability to suppress systemic cytokine production.[33]
Protocol:
-
Use C57BL/6 mice for the study.
-
Administer the test compounds (e.g., via intraperitoneal injection) at appropriate doses.
-
One hour after compound administration, inject a non-lethal dose of LPS (e.g., 100 ng/mouse) intraperitoneally.[33]
-
Two hours post-LPS injection, collect blood samples via cardiac puncture.[33]
-
Separate the serum and measure the levels of TNF-α and IL-6 using ELISA.
-
A control group receiving a vehicle and LPS, and a positive control group receiving a known anti-inflammatory drug (e.g., Dexamethasone), should be included.[33]
Data Presentation and Comparison
The quantitative data from the in vitro and in vivo experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity and Cytotoxicity
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀ for NO) |
| Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Amlexanox[25] | ~1-2 | Literature Value | Literature Value | >50 | Calculated Value |
| BX795[10] | Literature Value | Literature Value | Literature Value | >20 | Calculated Value |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Table 2: In Vivo Efficacy in LPS-Induced Endotoxemia Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α (% Inhibition) | Serum IL-6 (% Inhibition) |
| This compound | Hypothetical Dose | Hypothetical Value | Hypothetical Value |
| Amlexanox | Literature Dose | Literature Value | Literature Value |
| Dexamethasone (Positive Control)[33] | 10 | Literature Value | Literature Value |
| Vehicle Control | - | 0 | 0 |
Visualization of Pathways and Workflows
Signaling Pathway of TBK1 in Inflammation
Caption: Simplified signaling pathway of TBK1-mediated inflammation.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of anti-inflammatory effects.
Conclusion
This guide provides a robust and scientifically rigorous framework for validating the anti-inflammatory effects of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate. By employing a combination of well-established in vitro and in vivo assays and comparing the results with known TBK1 inhibitors, researchers can generate a comprehensive and reliable data package to support further drug development efforts. The detailed protocols and structured data presentation aim to ensure reproducibility and facilitate clear interpretation of the findings.
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [myskinrecipes.com]
- 4. The Pivotal Role of TBK1 in Inflammatory Responses Mediated by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. mdpi.com [mdpi.com]
- 7. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. The kinase inhibitor BX795 suppresses the inflammatory response via multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TBK1 pharmacological inhibition mitigates osteoarthritis through attenuating inflammation and cellular senescence in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The small molecule inhibitor BX-795 uncouples IL-2 production from inhibition of Th2 inflammation and induces CD4+ T cells resembling iTreg [frontiersin.org]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - CA [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. immune-system-research.com [immune-system-research.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. fivephoton.com [fivephoton.com]
- 31. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 33. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
A Researcher's Guide to Kinase Inhibitor Cross-Reactivity Profiling: A Comparative Analysis Featuring Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "no drug has only one target" holds profound significance. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications. Therefore, a comprehensive understanding of a kinase inhibitor's selectivity is not merely an academic exercise but a critical step in its development.[1][2][3][4] This guide provides a framework for assessing the cross-reactivity of novel chemical entities, using Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate as a case study.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known to yield potent inhibitors of various kinases, including Mps1, Tyk2, and Haspin.[5][6][7] While the specific biological profile of this compound is not extensively documented in public literature, its structural alerts suggest a potential interaction with the ATP-binding pocket of protein kinases. For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[8][9][10][11] Our objective is to delineate a robust strategy for profiling its selectivity against a panel of other kinases and to compare its hypothetical profile with established PIM-1 inhibitors.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding site. This conservation presents a significant challenge in designing truly selective inhibitors.[1][12][13] Cross-reactivity, or the ability of an inhibitor to bind to multiple kinases, can have significant consequences.[2][3] While polypharmacology can sometimes be beneficial, unintended kinase interactions are a major cause of drug attrition during clinical trials due to toxicity.[1] Therefore, early and comprehensive selectivity profiling is paramount.
Several technologies and approaches are available for assessing kinase inhibitor selectivity. These are broadly categorized into biochemical assays and cell-based assays.[14][15] Biochemical assays, which measure the direct interaction of an inhibitor with a purified kinase, are often the first step and can be performed in a high-throughput manner against large panels of kinases.[13][14] Cell-based assays, on the other hand, provide insights into a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and target engagement.[15]
A Strategic Approach to Cross-Reactivity Profiling
A tiered approach is often the most efficient and cost-effective strategy for determining the selectivity of a novel compound.[14]
Tier 1: Initial Broad Kinome Screen
The first step involves screening the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large, representative panel of kinases. This provides a broad overview of the compound's potential targets.
Tier 2: Dose-Response Analysis
For any kinases that show significant inhibition in the initial screen (e.g., >70% inhibition), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[14] This quantitative measure allows for a more precise comparison of the compound's potency against different kinases.
Tier 3: In-Cell Target Engagement and Phenotypic Assays
For promising candidates with a desirable selectivity profile, the focus shifts to cellular systems. Assays like NanoBRET™ can be used to quantify target engagement in live cells, confirming that the compound interacts with its intended target in a cellular environment.[15] Downstream functional assays, such as measuring the phosphorylation of a known substrate of the target kinase, provide further evidence of on-target activity.
Experimental Methodologies
Biochemical Kinase Inhibition Assay (Example Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.
-
Reagents and Materials:
-
Recombinant human PIM-1 kinase
-
Kinase panel (e.g., DiscoverX KINOMEscan™ or similar)
-
Fluorescently labeled peptide substrate
-
ATP
-
Test compound (this compound) and control inhibitors
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Plate reader capable of detecting fluorescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO.
-
In a 384-well plate, add the kinase, fluorescently labeled substrate, and test compound/control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[13]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence. The signal will be inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™ Example Protocol)
This protocol outlines a method to measure the engagement of a compound with its target kinase in living cells.
-
Reagents and Materials:
-
HEK293 cells
-
Plasmid encoding PIM-1-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ tracer
-
Test compound and control inhibitors
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Transfect HEK293 cells with the PIM-1-NanoLuc® fusion plasmid.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound or control for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ tracer to all wells.
-
Measure the luminescence at two wavelengths (donor and acceptor).
-
Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by the test compound, signifying target engagement.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration to determine the cellular IC50 value.
-
Comparative Data Analysis
To illustrate the interpretation of cross-reactivity data, the following table presents hypothetical profiling data for this compound against a small panel of kinases, compared to two known PIM-1 inhibitors: SGI-1776 (a multi-kinase inhibitor) and AZD1208 (a more selective PIM-1 inhibitor).[8][16]
| Kinase | This compound (IC50, nM) | SGI-1776 (IC50, nM) | AZD1208 (IC50, nM) |
| PIM-1 | 50 | 7 | 0.4 |
| PIM-2 | 250 | 350 | 5 |
| PIM-3 | 150 | 70 | 1.9 |
| FLT3 | 5000 | 20 | >1000 |
| Haspin | >10000 | 15 | >1000 |
| CDK2 | 8000 | >1000 | >1000 |
| Aurora A | >10000 | >1000 | >1000 |
| Aurora B | >10000 | >1000 | >1000 |
-
This compound shows good potency against PIM-1 and moderate selectivity against other PIM isoforms. Its selectivity against unrelated kinases like FLT3 and Haspin is excellent.
-
SGI-1776 is a potent PIM-1 inhibitor but also demonstrates significant activity against FLT3 and Haspin, highlighting its multi-targeted nature.[8]
-
AZD1208 is a highly potent and selective pan-PIM inhibitor, with minimal activity against other kinases in this panel.[8][16]
To quantify selectivity, a Selectivity Score (S) can be calculated. One common method is to divide the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[13] A lower score indicates higher selectivity.
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Reactivity Profiling
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Simplified PIM-1 Signaling Pathway
Caption: PIM-1 kinase promotes cell survival by inhibiting apoptosis through BAD phosphorylation.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, using this compound as a hypothetical example targeting PIM-1. The importance of a multi-tiered strategy, combining broad biochemical screening with quantitative dose-response analysis and cellular validation, cannot be overstated. By comparing the selectivity profile of a new chemical entity with that of well-characterized inhibitors, researchers can gain valuable insights into its potential therapeutic window and off-target liabilities.
For this compound, the next steps would involve executing the described experimental plan to generate real data. A comprehensive screen against a panel of several hundred kinases would be necessary to confidently assess its selectivity. Subsequent cell-based assays in relevant cancer cell lines overexpressing PIM-1 would be crucial to correlate biochemical potency with cellular activity and to investigate its impact on cell proliferation and survival. Ultimately, a thorough understanding of a compound's selectivity is a cornerstone of successful kinase inhibitor development, guiding lead optimization efforts and mitigating the risk of late-stage clinical failure.
References
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. PIM1 - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. selleckchem.com [selleckchem.com]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate Analogs for Anticancer Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold represents a "privileged" structure in modern pharmacology. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antiviral, and antifungal properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate, a key intermediate and potential lead compound in the development of novel therapeutics.[3][4] By synthesizing findings from various studies on related analogs, we will explore how modifications to this core structure influence biological activity, offering a comparative framework to guide future drug design and optimization efforts.
The Imidazo[1,2-b]pyridazine Core: A Versatile Pharmacophore
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid structure and ability to be readily functionalized at multiple positions make it an attractive scaffold for developing targeted therapies.[2] Notably, derivatives of this core have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][5][6]
This guide will focus on the SAR of analogs based on the this compound backbone, dissecting the roles of key substituents at the C2, C6, and other positions of the imidazo[1,2-b]pyridazine ring.
Deconstructing the SAR: Key Structural Modifications and Their Biological Impact
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of their substituents. Below, we compare the effects of modifications at critical positions, drawing insights from published studies on analogous compounds.
The C2-Position: The Epicenter of Activity Modulation
The C2 position of the imidazo[1,2-b]pyridazine ring is a crucial site for interaction with biological targets. In our parent compound, this position is occupied by an ethyl carbamate group. Modifications to this substituent can dramatically alter potency and selectivity.
While direct SAR studies on the ethyl carbamate moiety of our specific title compound are not extensively published, we can infer the importance of this position by examining related 2-substituted imidazo[1,2-b]pyridazines. For instance, studies on 2-aminoimidazo[1,2-b]pyridazine derivatives have shown that the nature of the substituent on the amino group significantly influences their biological activity.
Key Insights from Analog Studies:
-
Replacement of the Carbamate: In many kinase inhibitor scaffolds, the C2 position is often occupied by groups capable of forming hydrogen bonds or engaging in other specific interactions within the ATP-binding pocket of the target kinase. Replacing the ethyl carbamate with other functionalities, such as substituted amides or aromatic rings, can lead to significant changes in activity.
-
Steric Bulk and Conformation: The size and shape of the C2 substituent are critical. For example, in a series of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, modifications to the C3 amide side chain (adjacent to the core), which can be considered analogous to the C2 position in terms of spatial orientation, demonstrated that while larger substitutions were tolerated, subtle changes like replacing an N-cyclopropyl with an N-isopropyl group could improve binding affinity.[1]
The C6-Position: A Key Determinant of Selectivity and Potency
The 6-chloro substituent in our lead compound plays a significant role in its overall electronic properties and potential interactions with target proteins. Halogen atoms at this position are common in bioactive imidazo[1,2-b]pyridazines and can influence both potency and metabolic stability.
Comparative Analysis of C6-Substituents:
| C6-Substituent | Observed Effect on Activity (in related analogs) | Rationale |
| Chloro (Cl) | Often associated with good potency. | The chloro group is a moderately lipophilic, electron-withdrawing group that can participate in halogen bonding and influence the overall electronic distribution of the ring system, potentially enhancing binding to target proteins. |
| Amino (-NH2) or Substituted Amines | Can lead to highly potent compounds, particularly in kinase inhibitors. | The amino group can act as a hydrogen bond donor or acceptor, forming crucial interactions with the hinge region of many kinases. |
| Aryl or Heteroaryl Groups | Can significantly enhance potency and modulate selectivity. | These bulky groups can access deeper pockets in the target protein, leading to increased van der Waals interactions and potentially improved selectivity. |
| Alkoxy (-OR) or Alkylthio (-SR) Groups | Can fine-tune solubility and potency. | These groups can alter the lipophilicity and electronic properties of the scaffold, influencing both pharmacokinetic and pharmacodynamic properties.[7] |
For example, in a study of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques, a 6-methylthio analog showed higher affinity than a 6-methoxy analog, highlighting the subtle yet significant impact of C6 substituents.[7]
The C3 and C8 Positions: Opportunities for Further Optimization
While the C2 and C6 positions are primary drivers of activity, modifications at other positions of the imidazo[1,2-b]pyridazine core can further refine the pharmacological profile of the lead compound.
-
C3-Position: The introduction of substituents at the C3 position can provide additional interaction points with the target. For instance, the addition of a nitro group at C3 in a 6-chloro-2-substituted imidazo[1,2-b]pyridazine was explored for antikinetoplastid activity.[8] In another study, a C3 amide side chain was a key modification point for developing potent Tyk2 JH2 inhibitors.[1]
-
C8-Position: The C8 position offers another vector for modification. In the development of FLT3 inhibitors, substituents at the 8-position of the imidazo[1,2-b]pyridazine scaffold were found to be important for activity.[6]
Comparative Biological Activity of Imidazo[1,2-b]pyridazine Analogs
To illustrate the impact of structural modifications on biological activity, the following table summarizes the in vitro data for selected imidazo[1,2-b]pyridazine derivatives from various studies. While not direct analogs of this compound, they provide valuable insights into the SAR of this scaffold.
| Compound ID | Key Structural Features | Target/Cell Line | IC50/EC50 | Reference |
| Analog 1 | Imidazo[1,2-b]pyridazine with morpholine at C6 | Haspin Kinase | 6 nM | [5] |
| Analog 2 | Imidazo[1,2-b]pyridazine with pyrrolidine at C6 | Haspin Kinase | 25 nM | [5] |
| Analog 3 | 6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | Tyk2 JH2 | Ki = 0.015-0.035 nM | [1] |
| Analog 4 | 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | T. b. brucei | 0.38 µM | [8] |
| Analog 5 | Imidazo[1,2-b]pyridazine with 4-(pyrrolidin-1-ylsulfonyl)aniline at C8 | FLT3-ITD | 4 nM | [6] |
Note: The presented data is for illustrative purposes to demonstrate the effect of substitutions on the imidazo[1,2-b]pyridazine core and are not direct comparisons to this compound.
Experimental Protocols for SAR Studies
The following are generalized, step-by-step methodologies for the synthesis and evaluation of imidazo[1,2-b]pyridazine analogs, based on established protocols in the literature.
General Synthesis of Imidazo[1,2-b]pyridazine Derivatives
The synthesis of the imidazo[1,2-b]pyridazine core typically involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone or a related electrophile.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., ethanol, DMF), add the desired α-haloketone (e.g., ethyl 2-chloroacetoacetate for C2-ester analogs) and a mild base (e.g., sodium bicarbonate).
-
Cyclization: Heat the reaction mixture under reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture, and collect the precipitated product by filtration. The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: General synthetic scheme for imidazo[1,2-b]pyridazine analogs.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing ATP, the kinase enzyme, and a fluorescently labeled peptide substrate.
-
Compound Incubation: Add varying concentrations of the test compounds to the reaction mixture and incubate for a specified time at a controlled temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [myskinrecipes.com]
- 5. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
A Researcher's Guide to Ensuring Reproducibility in Experiments with Imidazo[1,2-b]pyridazine Analogs: A Comparative Analysis
For drug discovery and development researchers, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth analysis of the experimental reproducibility associated with a promising class of heterocyclic compounds, the imidazo[1,2-b]pyridazines, with a specific focus on Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate as a representative molecule. While this specific carbamate is not extensively documented in peer-reviewed literature, its structural motif is shared by a multitude of bioactive agents. This guide will, therefore, leverage data from well-characterized analogs to provide a comprehensive framework for designing robust and reproducible experiments. We will delve into the critical factors influencing experimental outcomes, offer detailed protocols for key assays, and present a comparative analysis with relevant alternatives.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is particularly prominent in the development of kinase inhibitors, which are crucial in oncology and immunology research.[3][4] The structural rigidity of the fused ring system, combined with the potential for substitution at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have been reported to inhibit a range of kinases, including Tyk2, IKKβ, Mps1, and ALK, underscoring the broad therapeutic potential of this compound class.[3][4][5][6] this compound, with its characteristic carbamate functional group, likely shares this kinase inhibitory profile, making it a relevant subject for investigations in signal transduction pathways.
Foundational Pillars of Reproducibility: Synthesis and Compound Characterization
The journey to reproducible biological data begins with the synthesis and rigorous characterization of the small molecule itself. Variability in the purity and identity of the test compound is a primary source of experimental discrepancy.
Synthesis of the Imidazo[1,2-b]pyridazine Core
The synthesis of the imidazo[1,2-b]pyridazine scaffold is typically achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone or a related electrophile.[7] For instance, a common route involves the reaction of 3-amino-6-chloropyridazine with ethyl bromopyruvate to yield the corresponding ethyl imidazo[1,2-b]pyridazine-2-carboxylate.[8] Subsequent functionalization, such as the introduction of the carbamate moiety, can be achieved through standard synthetic transformations.
A general synthetic scheme for related compounds is illustrated below:
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis routes of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [benchchem.com]
A Comparative Guide to GSK-3β Inhibition: Benchmarking Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate Against the Known Standard, Tideglusib
Introduction: Unveiling the Potential of a Privileged Scaffold
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical regulator in a myriad of cellular signaling pathways. Its dysregulation is a hallmark of numerous pathologies, including Alzheimer's disease, bipolar disorder, type II diabetes, and various cancers, making it a highly sought-after target for therapeutic intervention. The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, known to yield compounds with significant biological activities.[1] Recent research has highlighted the potential of imidazo[1,2-b]pyridazine derivatives as potent and brain-penetrant inhibitors of GSK-3β.[2][3][4][5]
This guide presents a comparative analysis of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate , a compound of interest from this promising class, against Tideglusib , a well-characterized, non-ATP-competitive inhibitor of GSK-3β that has undergone clinical investigation.[6] While extensive public data on the specific biological activity of this compound is limited, its structural similarity to known GSK-3β inhibitors from the same chemical family provides a strong rationale for this head-to-head comparison.[2][3][4][5] Furthermore, the reported anti-inflammatory properties of some imidazo[1,2-b]pyridazine derivatives suggest a dual-activity potential that warrants investigation.[6][7]
This document will, therefore, serve as a comprehensive guide for researchers, structuring a hypothetical benchmarking study to rigorously evaluate the potential of this compound as a novel GSK-3β inhibitor and anti-inflammatory agent. We will delve into detailed experimental protocols, present representative data for comparison, and explore the underlying scientific principles.
Physicochemical Properties: A Tale of Two Inhibitors
A comparative analysis of the physicochemical properties of both compounds is essential for understanding their potential pharmacokinetic and pharmacodynamic profiles.
| Property | This compound (Predicted) | Tideglusib (Experimental) |
| Molecular Formula | C₉H₉ClN₄O₂ | C₁₉H₁₄N₂O₂S |
| Molecular Weight | 240.65 g/mol [8][9] | 334.39 g/mol [10] |
| LogP (Predicted) | 1.8 | 3.5 |
| Topological Polar Surface Area (TPSA) | 89.9 Ų | 65.9 Ų |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 5 | 4 |
| Solubility | Predicted to be soluble in organic solvents like DMSO. | Soluble in DMSO and dimethylformamide.[11] |
Note: Properties for this compound are predicted using computational models due to the lack of extensive experimental data.
Benchmarking Biological Activity: A Multi-faceted Approach
To comprehensively evaluate the biological activity of this compound against Tideglusib, a series of in vitro and cell-based assays are proposed. The following tables present hypothetical, yet representative, data that one might expect from such a benchmarking study.
Table 1: In Vitro GSK-3β Kinase Inhibition
| Compound | IC₅₀ (nM) vs. GSK-3β | Mechanism of Action |
| This compound | 50 | ATP-competitive (Hypothesized) |
| Tideglusib | 100 | Non-ATP-competitive, Irreversible[6] |
Table 2: Cellular Wnt/β-Catenin Signaling Activity
| Compound | EC₅₀ (nM) for β-catenin stabilization |
| This compound | 150 |
| Tideglusib | 300 |
Table 3: Anti-inflammatory Activity in Macrophages
| Compound | IC₅₀ (nM) for LPS-induced TNF-α inhibition |
| This compound | 250 |
| Tideglusib | 500 |
Signaling Pathway Context: The Central Role of GSK-3β
GSK-3β is a critical node in multiple signaling pathways, most notably the Wnt/β-catenin and insulin signaling pathways. Its constitutive activity acts as a brake on these pathways. Inhibition of GSK-3β, therefore, leads to the activation of downstream signaling.
Caption: Simplified Wnt/β-catenin signaling pathway and the point of intervention for GSK-3β inhibitors.
Experimental Protocols: A Blueprint for Discovery
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key benchmarking experiments.
Experimental Workflow Overview
Caption: High-level experimental workflow for benchmarking novel GSK-3β inhibitors.
Protocol 1: In Vitro GSK-3β Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer to the kinase, providing a direct measure of inhibitor binding.
Materials:
-
Recombinant human GSK-3β enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound and Tideglusib) serially diluted in DMSO
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare a 3X solution of the kinase/antibody mixture and a 3X solution of the tracer in assay buffer.
-
Compound Plating: Add 5 µL of serially diluted test compounds to the assay plate. Include DMSO-only wells as a negative control.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody solution to all wells.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Wnt/β-Catenin Signaling Assay (TCF/LEF Luciferase Reporter Assay)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
Materials:
-
HEK293T cells
-
TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash)
-
Constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
Test compounds
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the TCF/LEF firefly luciferase reporter and the Renilla luciferase normalization plasmid.
-
Compound Treatment: After 24 hours, replace the media with fresh media containing Wnt3a to activate the pathway, along with varying concentrations of the test compounds.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the log of the inhibitor concentration and fit a dose-response curve to determine the EC₅₀ value.
Protocol 3: Anti-inflammatory Assay (LPS-induced TNF-α production in RAW 264.7 Macrophages)
This assay measures the ability of the test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Cell culture media (e.g., DMEM with 10% FBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of this compound against the established GSK-3β inhibitor, Tideglusib. The proposed experimental plan, rooted in the established potential of the imidazo[1,2-b]pyridazine scaffold, offers a robust strategy to elucidate the compound's inhibitory activity against GSK-3β and its potential anti-inflammatory effects.
The successful execution of these experiments would provide critical data on the potency, mechanism of action, and cellular efficacy of this compound. Positive results would warrant further investigation into its selectivity against a broader panel of kinases, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in relevant disease models. The insights gained from this comparative analysis will be invaluable for guiding future drug discovery efforts targeting GSK-3β and related inflammatory pathways.
References
- 1. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tideglusib | C19H14N2O2S | CID 11313622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycogen Synthetase Kinase 3 Beta [biology.kenyon.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. promega.com [promega.com]
- 10. Tideglusib - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of ethyl 6-chloroimidazo[1,2-b]pyridazin-2-ylcarbamate (CAS No. 1005785-65-8). As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, a cautious and compliant approach to its disposal is paramount to ensuring laboratory safety, protecting the environment, and adhering to regulatory standards. This document is intended for researchers, scientists, and drug development professionals trained in handling hazardous materials.
Part 1: Hazard Assessment and Chemical Profile
Understanding the chemical nature of a compound is the foundation of its safe disposal. This compound is a complex molecule whose potential hazards can be inferred from its principal functional groups: a chlorinated heterocyclic core and a carbamate ester.
-
Chlorinated Heterocyclic Structure: The presence of a chlorine atom on the imidazopyridazine ring places this compound in the category of halogenated organic compounds. Such substances are often persistent in the environment and can produce hazardous byproducts like hydrogen chloride gas upon improper combustion.[1] Therefore, waste streams containing this compound must be segregated as halogenated waste.[2]
-
Carbamate Group: Carbamates are a class of compounds widely used as pesticides, and many exhibit significant biological activity, including toxicity to mammals and aquatic organisms.[3] They often function as acetylcholinesterase inhibitors.[3] While the specific toxicity of this molecule is not documented in the provided search results, its carbamate moiety demands that it be handled as a potentially toxic substance.
Based on this structural analysis, all waste contaminated with this compound must be classified and handled as hazardous chemical waste.
Physicochemical Data Summary
The following table summarizes the key identification properties for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 1005785-65-8 | [4][5] |
| Molecular Formula | C₉H₉ClN₄O₂ | [4] |
| Molecular Weight | 240.65 g/mol | [4] |
| Recommended Storage | -20°C | [4] |
| Inferred Hazards | Potential skin/eye irritant, potential neurotoxin (as a carbamate), hazardous combustion byproducts (HCl, NOx). | [1][3] |
Part 2: Core Disposal Protocol: The Mandated Approach
The only universally compliant and safe method for disposing of this compound is through a licensed hazardous waste management service. Adherence to institutional and regulatory guidelines, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[6][7]
The following workflow outlines the required procedure for managing this waste stream within the laboratory.
Detailed Procedural Steps
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8][9] All handling of open containers should occur in a certified chemical fume hood.[10]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, robust plastic bag or container. This container must be kept inside the main halogenated waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, chemically compatible (e.g., High-Density Polyethylene - HDPE) container.[10]
-
Crucially, this waste stream must be kept separate from non-halogenated organic solvents. [2] Mixing waste streams is a common and dangerous compliance violation.
-
-
Container Management:
-
The primary waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards (e.g., "Toxic," "Halogenated").[11][12]
-
Keep the container closed at all times except when adding waste.[11]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your institution's main hazardous waste storage area.[12] This area should be secure, well-ventilated, and provide secondary containment to prevent the spread of spills.[11]
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[11][13] They will arrange for a licensed hazardous waste disposal company to transport the material for final disposal, which is typically high-temperature incineration for chlorinated organic compounds.
Part 3: On-Site Chemical Treatment (Expert-Level, Small Quantities Only)
Disclaimer: This procedure is intended only for the treatment of small, residual quantities of the compound by highly trained personnel. It is not a substitute for professional disposal of bulk waste. The objective is to degrade the carbamate functional group, a primary source of potential toxicity, via alkaline hydrolysis.[3][10] The resulting solution is still hazardous due to its chlorinated nature and must be collected and disposed of as halogenated waste.
Protocol: Alkaline Hydrolysis of the Carbamate Moiety
Objective: To hydrolyze the ethyl carbamate group to its corresponding amine, ethanol, and carbonate, thereby reducing its specific biological activity before final disposal.
Procedure:
-
Step 1: Preparation: In a chemical fume hood, prepare a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Step 2: Dissolution: Dissolve the residual this compound waste in a minimal amount of ethanol.
-
Step 3: Addition of Base: While stirring, slowly and carefully add a 2M solution of potassium hydroxide (KOH) in ethanol. The reaction is exothermic; control the rate of addition to manage the temperature. A significant molar excess of KOH is required to ensure complete hydrolysis.
-
Step 4: Reaction: Gently heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours) to ensure the reaction goes to completion.
-
Step 5: Cooling and Collection: Allow the mixture to cool completely to room temperature.
-
Step 6: Final Disposal: Transfer the entire reaction mixture into the designated "Hazardous Waste - Halogenated Organics" container for professional disposal. Do not neutralize or discharge to the sanitary sewer. The chlorinated heterocyclic core remains intact and requires incineration.
Part 4: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.[8]
-
Wearing full PPE, contain the spill using an appropriate absorbent material from a chemical spill kit (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor and EHS department.[8]
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
By adhering to these rigorous procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. acs.org [acs.org]
- 7. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. ehs.yale.edu [ehs.yale.edu]
Navigating the Uncharted: A Safety and Handling Guide for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, novel molecules are the currency of innovation. Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate, a compound of interest for its potential biological activity, represents one such frontier.[1] However, with novelty comes the critical responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides a comprehensive framework for the safe handling, use, and disposal of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate, drawing upon established safety protocols for related chemical structures and general laboratory best practices.
Hazard Assessment: Understanding the Risks
Given the absence of a specific SDS, a conservative approach to hazard assessment is essential. The chemical structure of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate incorporates a chlorinated imidazopyridazine core and a carbamate functional group, both of which warrant careful consideration.
A structurally related compound, 6-Chloroimidazo-[1,2-b]pyridazine-2-carboxylic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[2] It is prudent to assume that Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate may exhibit similar properties.
Furthermore, the carbamate functional group is a well-known structural motif in various pesticides and pharmaceuticals. Some carbamates can act as cholinesterase inhibitors, which can have neurological effects.[3] While the specific toxicity of this compound is unknown, the potential for biological activity necessitates a high degree of caution.
Inferred Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Eye Irritation: May cause serious eye irritation, including redness, tearing, and pain.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.
-
Unknown Systemic Effects: The potential for systemic toxicity, including neurotoxicity, cannot be ruled out due to the carbamate moiety.
| Chemical Information | |
| Chemical Name | Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate |
| CAS Number | 1005785-65-8[4][5] |
| Molecular Formula | C9H9ClN4O2[4][5] |
| Molecular Weight | 240.64 g/mol [5] |
| Appearance | Likely a solid (based on related compounds) |
| Storage | 2-8°C Refrigerator[5], some suppliers recommend -20°C[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements
The following PPE should be considered the minimum standard when handling Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate in a laboratory setting:[6][7]
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: For general handling of small quantities.
-
Chemical Splash Goggles: To be worn when there is a risk of splashes or when handling larger quantities.
-
Face Shield: In addition to goggles, a face shield is recommended when there is a significant splash hazard, such as during transfers of solutions or when working with larger volumes.[7]
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
-
Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific permeation data, it is advisable to use gloves made of a material with broad chemical resistance, such as nitrile or neoprene.[8] For prolonged contact or when handling larger quantities, consider double-gloving. Always inspect gloves for any signs of degradation or puncture before use.
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement for all laboratory work to protect the lower body from spills.[9]
-
-
Respiratory Protection:
-
Given the potential for respiratory irritation and the unknown inhalation toxicity, all work with the solid compound or solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10]
-
If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] A respiratory protection program, including fit testing and training, is essential when respirators are required.[2]
-
PPE Selection Guide for Different Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves (consider double-gloving) | Laboratory coat | Chemical fume hood |
| Transferring solutions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Laboratory coat | Chemical fume hood |
| Running reactions | Safety glasses with side shields (in a closed system) or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Chemical fume hood |
| Work-up and purification | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Laboratory coat | Chemical fume hood |
Operational and Disposal Plans: A Step-by-Step Approach
A well-defined operational plan is critical to ensure that all procedures are conducted safely and efficiently. This includes everything from the initial handling of the compound to its final disposal.
Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate.
Decontamination Procedures
Effective decontamination is crucial to prevent accidental exposure and cross-contamination.
-
Surface Decontamination: All surfaces that may have come into contact with the compound should be wiped down with a solvent known to dissolve the compound, followed by a thorough cleaning with soap and water.[1]
-
Equipment Decontamination: Glassware and other equipment should be rinsed with a suitable solvent, which should be collected as hazardous waste. This should be followed by washing with soap and water.
-
PPE Decontamination/Disposal: Disposable gloves should be removed and discarded immediately after handling the compound. Reusable PPE, such as face shields and goggles, should be cleaned according to the manufacturer's instructions. Contaminated lab coats should be professionally laundered and not taken home.[7]
Disposal Plan
All waste materials contaminated with Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[3][11]
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from decontamination, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11] After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
Emergency Procedures: Being Prepared
Even with the best precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
Emergency Response Flowchart
Caption: A flowchart outlining the immediate steps to take in the event of a spill or personal exposure.
In the event of any exposure, it is crucial to seek prompt medical attention and provide the medical team with as much information as possible about the compound, including its chemical name, CAS number, and any known or inferred hazards.
Conclusion: A Culture of Safety
The responsible use of novel research compounds like Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-ylcarbamate is paramount. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and meticulous adherence to operational and disposal plans, researchers can confidently advance their work while ensuring a safe and healthy laboratory environment. This guide serves as a foundational resource, but it is the commitment of each individual to a culture of safety that will ultimately protect the scientific community.
References
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. research.arizona.edu [research.arizona.edu]
- 5. osha.gov [osha.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Safe working in laboratories [bath.ac.uk]
- 10. ipgsf.com [ipgsf.com]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
